molecular formula C13H19BO5 B1465966 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1187591-17-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1465966
CAS No.: 1187591-17-8
M. Wt: 266.1 g/mol
InChI Key: KQXMGUTXHAINEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (: 1187591-17-8) is a high-purity benzoic acid derivative incorporating a pinacol boronic ester group at the ortho position of the aromatic ring. With a molecular formula of C 13 H 17 BO 4 and a molecular weight of 248.08 g/mol, this compound is a valuable building block in synthetic and medicinal chemistry . The core research value of this compound lies in its role as a protected boronic acid, making it a crucial reagent in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and organic materials . The pinacol ester group enhances the compound's stability and handling characteristics compared to its boronic acid counterpart, while still serving as an effective coupling partner. This compound should be stored under an inert atmosphere at 2-8°C to maintain stability . As a safety precaution, researchers should note that it may cause skin and eye irritation, and respiratory irritation . Always consult the safety data sheet (SDS) before use. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYAYYFODFKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, arylboronic acids and their pinacol ester derivatives stand as indispensable building blocks. Among these, this compound, also known as 2-carboxyphenylboronic acid pinacol ester, has emerged as a particularly valuable reagent. Its unique structural motif, featuring a carboxylic acid and a boronic ester on the same aromatic ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a robust and widely applicable method for the synthesis of this key intermediate: the Palladium-catalyzed Miyaura borylation of 2-bromobenzoic acid.

The primary utility of this compound lies in its capacity to participate in sequential or orthogonal cross-coupling reactions. The boronic ester moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The adjacent carboxylic acid group provides a handle for further derivatization, such as amide bond formation, esterification, or introduction of other functionalities. This dual reactivity makes it a favored synthon in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail a step-by-step protocol for the synthesis but also delve into the underlying mechanistic principles, the rationale behind the choice of reagents, and best practices for purification and characterization.

The Synthetic Blueprint: Palladium-Catalyzed Miyaura Borylation

The most reliable and scalable approach for the synthesis of this compound is the Miyaura borylation reaction. This method involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, 2-bromobenzoic acid) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2][3]

Causality Behind Experimental Choices: A Mechanistic Perspective

Understanding the "why" behind each component is crucial for troubleshooting and optimization. The reaction proceeds through a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the diboron reagent and, finally, reductive elimination to yield the desired arylboronic ester and regenerate the Pd(0) catalyst.

  • The Palladium Catalyst: A complex of palladium, often with a phosphine ligand like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]), is the workhorse of this reaction. The ligand stabilizes the palladium center and modulates its reactivity to facilitate the key steps of the catalytic cycle. PdCl₂(dppf) is a common and effective choice.

  • The Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the preferred reagent due to its stability, ease of handling, and the fact that the resulting pinacol ester is generally a crystalline, readily purifiable solid.[1]

  • The Base: A mild base, such as potassium acetate (KOAc), is essential.[1][2] Its role is to activate the diboron reagent, facilitating the transmetalation step. Stronger bases can lead to undesired side reactions, including the premature hydrolysis of the boronic ester or competitive Suzuki coupling.

  • The Solvent: Anhydrous, polar aprotic solvents like dioxane or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

The overall transformation can be visualized as follows:

Miyaura_Borylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction_Setup Combine reactants under inert atmosphere 2-Bromobenzoic_Acid->Reaction_Setup B2pin2 Bis(pinacolato)diboron B2pin2->Reaction_Setup Pd_Catalyst PdCl₂(dppf) Pd_Catalyst->Reaction_Setup Base Potassium Acetate Base->Reaction_Setup Solvent Anhydrous Dioxane Solvent->Reaction_Setup Heating Heat to 80-100 °C Reaction_Setup->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Filtration Filter to remove solids Monitoring->Filtration Extraction Aqueous work-up and extraction Filtration->Extraction Purification Crystallization or Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

References

A Comprehensive Technical Guide to the Synthesis of 2-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids and their esters are cornerstone reagents in this endeavor, primarily serving as key partners in palladium-catalyzed cross-coupling reactions. Among these, 2-Carboxyphenylboronic Acid Pinacol Ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, has emerged as a particularly valuable intermediate.[1] Its bifunctional nature—possessing both a reactive boronic ester for C-C bond formation and a carboxylic acid for further derivatization (e.g., amide coupling)—makes it a highly sought-after building block for creating novel pharmaceuticals, such as M1 muscarinic acetylcholine receptor agonists, and advanced organic materials.[1][2][3]

This guide provides an in-depth, field-proven protocol for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful, reproducible outcome.

The Synthetic Cornerstone: Miyaura Borylation

The most robust and widely adopted method for preparing arylboronic esters is the Miyaura borylation reaction.[4] This Nobel-prize-winning chemistry offers significant advantages over traditional methods that rely on highly reactive organolithium or Grignard reagents, such as exceptional functional group tolerance and milder reaction conditions.[5][6][7] The synthesis of 2-carboxyphenylboronic acid pinacol ester is a classic application of this powerful reaction, coupling an aryl halide with a diboron reagent in the presence of a palladium catalyst.[5]

Core Reaction Components:
ComponentRoleExampleRationale
Aryl Halide Starting Material2-Bromobenzoic AcidProvides the aryl scaffold. Bromides offer a good balance of reactivity and cost. Iodides are more reactive but more expensive; chlorides are less reactive.
Boron Source Borylating AgentBis(pinacolato)diboron (B₂pin₂)A stable, easy-to-handle solid that serves as the source of the pinacol borane moiety.[6]
Catalyst System Catalyzes C-B Bond FormationPdCl₂(dppf)A reliable palladium(II) precatalyst with a robust phosphine ligand (dppf) that promotes the catalytic cycle efficiently.
Base ActivatorPotassium Acetate (KOAc)Crucial for activating the diboron reagent and facilitating the transmetalation step. A mild base is essential to prevent premature Suzuki coupling.[5][6]
Solvent Reaction Medium1,4-Dioxane or DMSOAprotic, polar solvents capable of dissolving the reagents and sustaining the catalytic cycle at elevated temperatures.

Unveiling the Mechanism: The Palladium Catalytic Cycle

Understanding the reaction mechanism is not merely an academic exercise; it is fundamental to troubleshooting and optimizing the synthesis. The Miyaura borylation proceeds through a well-established catalytic cycle.[5]

  • Reductive Elimination & Catalyst Activation : The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst like PdCl₂(dppf).

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 2-bromobenzoic acid, breaking the carbon-bromine bond and forming a Pd(II) intermediate.

  • Transmetalation : This is the key bond-forming step. The acetate anion from KOAc first exchanges with the bromide on the palladium complex.[6] This (acetato)palladium(II) species is more reactive toward the diboron reagent. The B₂pin₂, also activated by the base, then transfers a boryl group to the palladium center, displacing the acetate. The high oxophilicity of boron is a significant driving force for this step.[6]

  • Reductive Elimination : The final step involves the reductive elimination of the desired 2-carboxyphenylboronic acid pinacol ester from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Miyaura_Borylation_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L)n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + B2pin2 + Base borylated_pd Ar-Pd(II)(L)n-Bpin transmetalation->borylated_pd reductive_elimination Reductive Elimination borylated_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Bpin reductive_elimination->product reactants Ar-X + B2pin2 + Base Synthesis_Workflow start Start setup 1. Assemble & Purge Reaction Vessel start->setup charge 2. Charge Reagents setup->charge reaction 3. Heat & Stir Under Inert Atmosphere (80-100 °C, 12-24h) charge->reaction workup 4. Aqueous Work-up reaction->workup extraction 5. Solvent Extraction workup->extraction purify 6. Purification extraction->purify characterize 7. Characterization purify->characterize end End Product characterize->end

References

An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, also known as 2-carboxyphenylboronic acid pinacol ester, is a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a sterically hindered ortho-substituted benzoic acid and a stable pinacol boronic ester, offers a gateway to a diverse range of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Key Player in Complex Molecule Synthesis

The strategic placement of a carboxylic acid and a boronic ester on adjacent positions of a benzene ring makes this compound a bifunctional reagent with significant potential in medicinal chemistry and materials science. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while still being highly reactive in key transformations like the Suzuki-Miyaura coupling. The ortho-carboxy group can act as a directing group, a site for further functionalization, or a key pharmacophoric element in drug design.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this reagent is crucial for its effective use in the laboratory.

Physical Properties
PropertyValueSource
CAS Number 1187591-17-8[1][2]
Molecular Formula C₁₃H₁₇BO₄[1][2]
Molecular Weight 248.09 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 130-134 °C[2]
Solubility Soluble in many organic solvents[3]
Stability Stable under recommended storage conditions; hygroscopic and moisture-sensitive
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the pinacol group, and the acidic proton of the carboxylic acid. Due to the ortho-substitution, the aromatic region will likely display a complex splitting pattern.

  • Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.0-8.5 ppm. The proton ortho to the boronic ester and the proton ortho to the carboxylic acid will be the most deshielded.

  • Pinacol Protons (-C(CH₃)₄): A sharp singlet around δ 1.3 ppm, integrating to 12 protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A signal in the range of δ 165-175 ppm.[4]

  • Aromatic Carbons (C₆H₄): Multiple signals between δ 120-140 ppm. The carbon attached to the boron atom will be broad due to quadrupolar relaxation.[4]

  • Pinacol Carbons (-C(CH₃)₄): A signal around δ 84 ppm for the quaternary carbons and a signal around δ 25 ppm for the methyl carbons.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

  • C-O Stretch (Ester): Bands in the 1300-1000 cm⁻¹ region.

  • B-O Stretch: A strong band around 1350 cm⁻¹.

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 248, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the pinacol group or the carboxylic acid functionality.

Synthesis and Handling

The synthesis of this compound can be achieved through several established methods for the formation of arylboronic esters.

Synthetic Routes

3.1.1. Miyaura Borylation of 2-Halobenzoic Acids

A common and efficient method is the palladium-catalyzed Miyaura borylation of a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-iodobenzoic acid, with bis(pinacolato)diboron (B₂pin₂).[5][6]

  • Causality behind Experimental Choices:

    • Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf), is essential for the catalytic cycle.

    • Ligand: A phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

    • Base: A mild base, typically potassium acetate (KOAc), is crucial for the transmetalation step. Stronger bases can promote a competing Suzuki-Miyaura coupling of the product.[6]

    • Solvent: Anhydrous aprotic polar solvents like dioxane or DMF are commonly used to ensure the solubility of the reactants and facilitate the reaction.

Miyaura_Borylation A 2-Halobenzoic Acid E Product: This compound A->E B Bis(pinacolato)diboron (B₂pin₂) B->E C Pd(0) Catalyst (e.g., PdCl₂(dppf)) C->E Catalyst D Base (e.g., KOAc) D->E Base

Caption: General scheme for the Miyaura borylation reaction.

3.1.2. Ortho-Lithiation and In-situ Borylation

This method involves the directed ortho-lithiation of benzoic acid, followed by quenching the resulting lithiated species with a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Storage and Handling

This compound is hygroscopic and sensitive to moisture. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place. Exposure to moisture can lead to hydrolysis of the pinacol ester to the corresponding boronic acid.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The ortho-substitution pattern can introduce significant steric hindrance, which may require careful optimization of reaction conditions.

  • Causality behind Experimental Choices for Sterically Hindered Couplings:

    • Catalyst System: For sterically demanding substrates, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[7][8]

    • Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be required to facilitate the transmetalation step with hindered boronic esters.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed. Water can play a beneficial role in the transmetalation step.

4.1.1. Experimental Protocol: Synthesis of a 2-Arylbenzoic Acid Derivative

The following is a representative, general protocol for a Suzuki-Miyaura coupling using this compound. Note: This protocol should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a pre-catalyst and ligand mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Ester - Aryl Halide - Base B Establish Inert Atmosphere A->B C Add Solvents (Organic + Water) B->C D Degas Mixture C->D E Add Pd Catalyst D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool and Dilute G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Potential for Intramolecular Reactions

The ortho-positioning of the carboxylic acid and the boronic ester raises the possibility of intramolecular reactions, such as lactonization, under certain conditions. The choice of reaction conditions, particularly the use of dehydrating agents or high temperatures, should be carefully considered to avoid unwanted side reactions.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a highly valuable reagent for the construction of complex organic molecules. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties and reactivity, particularly in the context of sterically hindered couplings, allows for its effective application in the synthesis of novel compounds with potential applications in drug discovery and beyond.

References

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile arylboronic acid pinacol ester. This class of reagents has become indispensable in modern synthetic organic chemistry, primarily for its pivotal role in palladium-catalyzed cross-coupling reactions. This document will delve into the compound's physicochemical properties, provide field-proven methodologies for its synthesis and purification, and explore its core applications in the Suzuki-Miyaura reaction—a cornerstone of pharmaceutical and materials science research. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for the practicing researcher.

Introduction: The Ascendancy of Boronic Acid Pinacol Esters

Organoboron compounds, particularly boronic acids and their pinacol esters, are celebrated for their remarkable stability, low toxicity, and functional group tolerance.[1] Unlike many other organometallic reagents, they are often stable to air and moisture, facilitating easier handling in a laboratory setting.[1][2] The pinacol ester functional group, in particular, offers enhanced stability over the corresponding free boronic acid, preventing self-condensation (trimerization) and making it amenable to chromatographic purification. These attributes have positioned arylboronic acid pinacol esters as premier building blocks in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision.[3][4]

Physicochemical Properties and Isomeric Comparison

This compound is the ortho-substituted isomer of a family of carboxyphenylboronic acid pinacol esters. The position of the carboxylic acid and boronate ester groups significantly influences the molecule's reactivity and physical properties. The CAS Number for the target ortho isomer is 1187591-17-8 .[5]

For comparative purposes, the properties of the ortho, meta, and para isomers are summarized below.

Propertyortho-Isomermeta-Isomerpara-Isomer
IUPAC Name This compound3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid[6]4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid[7]
CAS Number 1187591-17-8[5]269409-73-6[6][8]180516-87-4[2][7][9][10]
Synonyms 2-Carboxyphenylboronic acid pinacol ester3-Carboxyphenylboronic acid pinacol ester[6]4-Carboxyphenylboronic acid pinacol ester[2][7]
Molecular Formula C₁₃H₁₇BO₄C₁₃H₁₇BO₄[6][8]C₁₃H₁₇BO₄[2][9]
Molecular Weight 248.09 g/mol 248.09 g/mol [6][8]248.09 g/mol [2][9][10]
Appearance White to off-white crystalline powder (Assumed)White to Almost white powder to crystalWhite to off-white crystalline powder[2]
Melting Point Not widely reportedNot widely reported228 - 232 °C[2]

Synthesis and Purification: A Practical Guide

General Synthesis via Miyaura Borylation

The synthesis of arylboronic acid pinacol esters is commonly achieved through the palladium-catalyzed Miyaura borylation reaction. This involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

A plausible, though unoptimized, pathway for the synthesis of the title compound would start from 2-iodobenzoic acid or its corresponding ester. The ester is often preferred to avoid potential side reactions involving the acidic proton of the carboxylic acid.

Workflow: Conceptual Synthesis

G A 2-Iodobenzoic Acid Ester D Miyaura Borylation Reaction A->D B Bis(pinacolato)diboron (B₂pin₂) B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) C->D E Crude Product Mixture D->E F Hydrolysis (if starting from ester) E->F G Purification F->G H Target Compound: 2-(Bpin)benzoic acid G->H

Caption: Conceptual workflow for the synthesis of the target compound.

Purification: Overcoming Chromatographic Challenges

A significant challenge in working with boronic acid pinacol esters is their propensity to degrade or strongly adsorb onto standard silica gel during column chromatography.[11] The Lewis acidic boron atom can interact with the Lewis basic silanol groups on the silica surface, leading to poor recovery or complete loss of the compound.

A field-proven method to mitigate this issue is the use of silica gel impregnated with boric acid.[12][13] This pre-treatment effectively passivates the active sites on the silica, allowing for successful elution.

  • Preparation of Boric Acid-Impregnated Silica:

    • Prepare a 1% (w/v) solution of boric acid in methanol.

    • Create a slurry by adding silica gel to this solution.

    • Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the impregnated silica in an oven at 100-120 °C for several hours to remove all traces of solvent.

  • Column Packing:

    • Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable non-polar solvent system (e.g., a hexane/ethyl acetate mixture).

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of the impregnated silica (dry loading) for best resolution.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity. The exact gradient must be determined by thin-layer chromatography (TLC) analysis, also performed on boric acid-impregnated TLC plates.[12][13]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions containing the desired product and remove the solvent in vacuo to yield the purified boronic ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, which are prevalent in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2][3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][4]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is critical and requires activation by a base. The base reacts with the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[14][15]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronate R²-B(pin) + Base Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a representative procedure. Researchers must optimize conditions (catalyst, ligand, base, solvent, temperature) for their specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the aryl halide partner (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.

  • Solvent and Base Addition:

    • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

    • Add a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄, 2-3 eq).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The ability to precisely construct biaryl and substituted benzoic acid scaffolds makes this reagent exceptionally valuable in drug development and materials science.[2]

  • Drug Discovery: Many pharmaceutical compounds contain biaryl cores. This building block allows medicinal chemists to rapidly synthesize libraries of complex molecules to explore structure-activity relationships (SAR) for novel therapeutic agents.[2]

  • Materials Science: The reagent is used in the synthesis of functionalized materials, including conjugated polymers and dyes, where precise control over the molecular architecture is essential for tuning optical and electronic properties.[2]

  • Advanced Applications: Its unique structure can be leveraged in the design of sensors for detecting pollutants or as fluorescent probes in biological imaging.[2]

Conclusion

This compound and its isomers are powerful and enabling reagents in modern organic synthesis. Their stability and predictable reactivity in the Suzuki-Miyaura coupling reaction provide researchers with a reliable tool for the construction of complex molecular architectures. A thorough understanding of their properties and the practical nuances of their synthesis, purification, and application is essential for any scientist working at the forefront of pharmaceutical and materials innovation.

References

A Senior Application Scientist's Guide to the Solubility of 2-Carboxyphenylboronic Acid Pinacol Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

Welcome to an in-depth technical guide on the solubility of 2-carboxyphenylboronic acid pinacol ester. As a senior application scientist, I understand that a comprehensive grasp of a reagent's solubility is not merely academic; it is a critical cornerstone for robust process development, successful reaction scale-up, and meaningful experimental design. This guide is structured to move beyond a simple recitation of data, offering instead a framework for understanding the solubility characteristics of this important building block. In the dynamic fields of pharmaceutical and materials science, 2-carboxyphenylboronic acid pinacol ester is a valuable intermediate, and a nuanced understanding of its behavior in various organic solvents is paramount.

This document provides a compilation of available solubility data, a theoretical exploration of the physicochemical factors governing its solubility, and a detailed, field-proven experimental protocol for you to determine solubility in your own laboratory settings.

Introduction to 2-Carboxyphenylboronic Acid Pinacol Ester: A Molecule of Interest

2-Carboxyphenylboronic acid pinacol ester, also known by its IUPAC name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a bifunctional organic compound that has garnered significant interest in organic synthesis. It incorporates a carboxylic acid moiety and a boronic acid pinacol ester group, making it a versatile reagent for a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Its application extends to the synthesis of complex molecules, including biaryl amides that act as M1 muscarinic acetylcholine receptor agonists[1].

A solid understanding of its physical properties is the first step in effective utilization.

Table 1: Physicochemical Properties of 2-Carboxyphenylboronic Acid Pinacol Ester

PropertyValueReference(s)
CAS Number 1187591-17-8[1][2]
Molecular Formula C13H17BO4[1][2]
Molecular Weight 248.08 g/mol [1][2]
Melting Point 125 - 127°C[1][3]
Appearance White to Off-White Solid[1]

The Solubility Profile: A Synthesis of Qualitative Data and Theoretical Insights

Direct, quantitative solubility data for 2-carboxyphenylboronic acid pinacol ester in a wide array of organic solvents is not extensively documented in publicly available literature. However, we can construct a robust understanding of its expected solubility through a combination of available qualitative data, analysis of analogous compounds, and fundamental chemical principles.

Known Qualitative Solubility

A key starting point is the supplier-provided data, which indicates that 2-carboxyphenylboronic acid pinacol ester is slightly soluble in chloroform and dimethyl sulfoxide (DMSO)[1].

Table 2: Qualitative Solubility of 2-Carboxyphenylboronic Acid Pinacol Ester

SolventQualitative Solubility
ChloroformSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Insights from Analogous Compounds: The Phenylboronic Acid Pinacol Ester Benchmark

Significant insights can be gleaned from studies on the solubility of phenylboronic acid pinacol ester, a structurally similar compound lacking the ortho-carboxy group. Research has shown that the esterification of boronic acids to their pinacol esters generally enhances their solubility in organic solvents[4][5].

Studies on phenylboronic acid pinacol ester reveal the following trends:

  • High Solubility: in ethers and ketones[4][5].

  • Moderate Solubility: in chloroform[4][5].

  • Low Solubility: in hydrocarbons[4][5].

These findings suggest that 2-carboxyphenylboronic acid pinacol ester is likely to exhibit favorable solubility in polar aprotic solvents.

The "Ortho Effect" and Intramolecular Hydrogen Bonding: A Deeper Dive

The presence of the carboxylic acid group at the ortho position to the boronic ester is a critical structural feature that influences the molecule's solubility. This "ortho effect" can lead to intramolecular hydrogen bonding between the carboxylic acid proton and one of the oxygen atoms of the pinacol ester.

This intramolecular interaction can have several consequences:

  • Reduced Intermolecular Hydrogen Bonding: By satisfying its hydrogen bonding potential internally, the molecule has a decreased tendency to form strong intermolecular hydrogen bonds with other molecules of its kind. This can disrupt the crystal lattice and potentially increase solubility in less polar solvents compared to its para-isomer, 4-carboxyphenylboronic acid pinacol ester.

  • Conformational Rigidity: The intramolecular hydrogen bond can lock the molecule into a more rigid conformation, which can affect how it packs in a crystal and how it interacts with solvent molecules.

The interplay of these factors means that the solubility of 2-carboxyphenylboronic acid pinacol ester will be a delicate balance between its overall polarity, the influence of the pinacol ester group, and the specific intramolecular interactions dictated by its ortho-substitution pattern.

A Field-Proven Protocol for Determining Solubility

Given the absence of comprehensive quantitative data, the ability to determine the solubility of 2-carboxyphenylboronic acid pinacol ester in-house is invaluable. The following is a robust, self-validating protocol based on the widely used dynamic (synthetic) method, which involves the visual determination of the temperature at which a solid solute completely dissolves in a solvent.

Principle

A known mass of the solute is mixed with a known mass of the solvent. The mixture is heated at a controlled rate with constant stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process with different concentrations, a solubility curve can be generated.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Accurately weigh solute (2-carboxyphenylboronic acid pinacol ester) C Add solute to the solvent A->C B Accurately weigh solvent into a sealed vial B->C D Place vial in a controlled heating block with stirring C->D E Heat at a slow, constant rate (e.g., 0.5 °C/min) D->E F Visually observe for the disappearance of the last solid particles E->F G Record the temperature (T_sol) F->G H Repeat for different concentrations G->H I Plot solubility (concentration) vs. temperature H->I

Caption: Experimental workflow for determining the solubility of 2-carboxyphenylboronic acid pinacol ester.

Detailed Step-by-Step Methodology
  • Preparation of Samples:

    • Using an analytical balance, accurately weigh a specific amount of 2-carboxyphenylboronic acid pinacol ester into a tared, sealable glass vial.

    • Add a precise mass of the desired organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation, especially with volatile solvents.

    • Prepare a series of vials with varying concentrations of the solute in the solvent.

  • Solubility Measurement:

    • Place the sealed vial in a temperature-controlled heating block equipped with a magnetic stirrer.

    • Begin stirring to ensure the suspension is homogenous.

    • Program the heating block to increase the temperature at a slow, steady rate (e.g., 0.5 °C per minute) to ensure thermal equilibrium.

    • Carefully observe the vial. The solubility temperature is the point at which the last solid particle dissolves, resulting in a clear solution.

    • Record this temperature.

  • Data Analysis and Interpretation:

    • Repeat the measurement for each prepared concentration.

    • Plot the concentration (e.g., in mg/mL or mole fraction) against the corresponding solubility temperature.

    • This plot represents the solubility curve for 2-carboxyphenylboronic acid pinacol ester in the tested solvent.

Self-Validation and Trustworthiness

This protocol incorporates several self-validating steps:

  • Reproducibility: Repeating the measurement for a given concentration should yield consistent solubility temperatures.

  • Trend Analysis: The generated solubility curve should demonstrate a positive correlation between temperature and solubility, as is typical for most solid solutes.

  • Purity Confirmation: The sharpness of the dissolution point can be an indicator of the purity of the compound. Impurities can lead to a broader melting range.

Conclusion and Future Perspectives

While a comprehensive quantitative solubility database for 2-carboxyphenylboronic acid pinacol ester remains to be fully established in the public domain, this guide provides a robust framework for its practical application. The qualitative data, coupled with insights from analogous compounds and an understanding of the underlying physicochemical principles, allows for informed solvent selection. Furthermore, the detailed experimental protocol empowers researchers to generate their own high-quality solubility data, tailored to their specific experimental conditions.

As the use of 2-carboxyphenylboronic acid pinacol ester continues to expand, it is anticipated that more extensive solubility data will become available. This will undoubtedly facilitate its broader application in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Stability of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a versatile building block in contemporary organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes field-proven insights with established chemical principles to offer researchers, scientists, and drug development professionals a thorough understanding of the factors governing the stability of this reagent. We will delve into the primary degradation pathways—hydrolysis and protodeboronation—and present detailed experimental protocols for stability assessment. This guide is designed to be a practical resource, enabling users to optimize the handling, storage, and application of this valuable compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

Introduction: The Dual-Functionality Reagent

This compound, also known as 2-carboxyphenylboronic acid pinacol ester, is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure marries the robust synthetic utility of a boronic acid pinacol ester with the versatile reactivity of a carboxylic acid. The pinacol ester moiety renders it a stable and manageable precursor for the corresponding boronic acid, which is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is a powerful tool for the construction of carbon-carbon bonds, essential for the synthesis of complex organic molecules.[2]

The presence of the ortho-carboxylic acid group provides a handle for further functionalization, enabling the creation of diverse molecular architectures. However, the juxtaposition of these two functional groups introduces unique stability considerations that must be understood to ensure its effective use. This guide will provide a detailed exploration of these stability aspects.

Chemical Structure and Intrinsic Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

The key functional groups that dictate its reactivity and stability are:

  • The Pinacol Boronate Ester: This group serves as a protecting group for the boronic acid. Pinacol esters are generally more stable than their corresponding boronic acids, which can undergo dehydration to form cyclic boroxines.[2] However, the boron atom is Lewis acidic, making it susceptible to nucleophilic attack, particularly by water.

  • The Benzoic Acid: The carboxylic acid group is acidic and can participate in a variety of chemical transformations. Its proximity to the boronate ester in the ortho position may lead to intramolecular interactions that influence the overall stability of the molecule.

Principal Degradation Pathways

The stability of this compound is primarily challenged by two degradation pathways: hydrolysis and protodeboronation.

Hydrolysis: The Reversible Cleavage

Hydrolysis is a common degradation pathway for boronic esters, especially in the presence of water or other protic solvents.[3][4] This process involves the cleavage of the B-O bonds of the pinacol ester, leading to the formation of 2-carboxyphenylboronic acid and pinacol.

Start This compound End 2-Carboxyphenylboronic Acid + Pinacol Start->End Hydrolysis Conditions + 2 H2O (Reversible) End->Start Esterification Start This compound Intermediate 2-Carboxyphenylboronic Acid Start->Intermediate Hydrolysis End Benzoic Acid Intermediate->End Protodeboronation Conditions H+

References

The Mechanism of Action of 2-Carboxyphenylboronic Acid Pinacol Ester in Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The synthesis of biaryl-2-carboxylic acids is a cornerstone of modern pharmaceutical and materials science research, with these motifs appearing in numerous bioactive molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction, and 2-carboxyphenylboronic acid pinacol ester has emerged as a uniquely effective reagent for this purpose. This technical guide delves into the core mechanism of its action, moving beyond the canonical catalytic cycle to elucidate the profound influence of the ortho-carboxy group. We will explore how this functionality operates as an intramolecular directing group, accelerating the often rate-limiting transmetalation step through a well-defined chelation-assisted pathway. This guide provides field-proven insights, detailed protocols, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful synthetic tool.

Introduction: The Significance of Biaryl-2-Carboxylic Acids

The biaryl architecture is a privileged structural motif, providing a rigid scaffold that can accurately position functional groups for molecular recognition. When a carboxylic acid is installed at the 2-position of a biaryl system, it introduces a critical interaction point for hydrogen bonding and salt bridge formation, making it a highly sought-after feature in drug design. The Suzuki-Miyaura cross-coupling is arguably the most robust and versatile method for forging C(sp²)–C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[1]

Traditionally, the synthesis of biaryl-2-carboxylic acids would involve a multi-step sequence. However, the use of 2-carboxyphenylboronic acid and its stable pinacol ester derivative provides a direct, convergent route.[2] The pinacol ester enhances the reagent's stability, solubility, and ease of handling compared to the free boronic acid.[3] Understanding the precise mechanism by which this reagent operates is crucial for optimizing existing protocols and innovating new synthetic methodologies.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Baseline

To appreciate the unique role of the ortho-carboxy group, we must first briefly revisit the generally accepted mechanism of the Suzuki-Miyaura reaction, which proceeds through three fundamental steps involving a palladium catalyst.[4]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organohalide (Ar¹-X), inserting into the carbon-halogen bond to form a high-valent Pd(II) intermediate.

  • Transmetalation: The organic group (Ar²) is transferred from the organoboron species to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Canonical Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (+ Ar¹-X) pdiib Ar¹-Pd(II)-Ar²(L₂) pdiia->pdiib Transmetalation (+ Ar²-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination product Ar¹-Ar² pdiib->product Product Release

Caption: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Core Mechanism: Intramolecular Assistance by the ortho-Carboxy Group

The exceptional reactivity of 2-carboxyphenylboronic acid pinacol ester stems from the strategic placement of the carboxylic acid. In the basic medium of the Suzuki reaction, this group is deprotonated to a carboxylate, which then functions as a powerful intramolecular directing group. This fundamentally alters the transmetalation step.

Activation of the Boronic Ester

The reaction is initiated by the base (e.g., K₂CO₃, K₃PO₄), which serves two purposes. First, it facilitates the hydrolysis of the stable pinacol ester to the corresponding boronic acid, and second, it reacts with the boronic acid to form a highly nucleophilic boronate ("ate") complex. This activation is a prerequisite for transmetalation.

Chelation-Assisted Transmetalation: The Key Mechanistic Feature

After the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex becomes the focal point. Here, the unique mechanism unfolds:

  • Coordination: The negatively charged ortho-carboxylate of the activated boronate species coordinates to the electrophilic Pd(II) center. This forms a stable, six-membered palladacycle intermediate.

  • Proximity-Induced Transfer: This intramolecular coordination acts as a tether, bringing the boron atom and the aryl group it carries into close proximity to the palladium center.

  • Facilitated Transmetalation: The pre-organization of the reactants within this chelate structure dramatically lowers the activation energy for the aryl transfer from boron to palladium. This circumvents the high entropic barrier of an intermolecular reaction, effectively accelerating the transmetalation step, which is often the rate-limiting step of the entire cycle, particularly with sterically hindered substrates.[5] The influence of such ortho-substituents, especially those with coordinating heteroatoms like oxygen, has been observed to promote selectivity and efficiency in cross-coupling reactions.[6][7]

This "directing group" effect is a well-established concept in C-H activation chemistry, where carboxylates are known to guide transition metals to specific C-H bonds.[8][9] In this context, the principle is repurposed to accelerate a canonical cross-coupling step.

Assisted Transmetalation Mechanism Figure 2: Proposed Mechanism with 2-Carboxyphenylboronic Acid Pinacol Ester start 2-Carboxyphenylboronic Acid Pinacol Ester activated Activated Boronate [Ar(COO⁻)-B(OH)₃]⁻ start->activated Base, H₂O (Ester Hydrolysis & Activation) chelate Six-Membered Palladacycle Intermediate activated->chelate Coordination pd_complex Ar¹-Pd(II)-X(L₂) pd_complex->chelate Reacts with post_trans Ar¹-Pd(II)-Ar(COO⁻)(L₂) chelate->post_trans Intramolecular Aryl Transfer (Transmetalation) product_release Biaryl-2-Carboxylic Acid Product post_trans->product_release Reductive Elimination pd0 Pd(0)L₂ post_trans->pd0 Regenerates Catalyst

Caption: Chelation-assisted transmetalation pathway for 2-carboxyphenylboronic acid derivatives.

A Self-Validating Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-carboxyphenylboronic acid pinacol ester. The successful formation of the biaryl-2-carboxylic acid, confirmed by standard analytical techniques (NMR, LC-MS), validates the entire workflow.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aryl Bromide (Ar-Br)-1.01.0
2-Carboxyphenylboronic Acid Pinacol Ester248.081.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-8 mL-
Deionized Water-2 mL-
Step-by-Step Methodology
  • Reaction Setup (Justification): To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), 2-carboxyphenylboronic acid pinacol ester (1.2 mmol, 298 mg), and potassium carbonate (3.0 mmol, 415 mg). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic ester ensures complete consumption of the limiting aryl bromide.

  • Catalyst Addition (Justification): Add Pd(PPh₃)₄ (0.03 mmol, 35 mg). This air- and moisture-sensitive catalyst is added last under a positive pressure of inert gas. Pd(PPh₃)₄ is a reliable pre-catalyst that readily provides the active Pd(0) species in solution.

  • Solvent Addition (Justification): Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic solvent system is crucial; dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.

  • Reaction Execution (Justification): Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation (Validation Step 1):

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl. The desired carboxylic acid product is often soluble in the basic aqueous layer as its carboxylate salt; acidification protonates it, causing it to become less water-soluble.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis (Validation Step 2):

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of signals corresponding to both aryl rings and the carboxylic acid proton, along with the correct molecular ion peak, confirms the success of the coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient heat; poor base.Use a fresh bottle of catalyst. Ensure the reaction temperature is maintained. Use a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation Presence of excess water or acidic impurities.Use thoroughly dried solvents. Ensure the base is not hygroscopic or is freshly dried.
Homocoupling of Boronic Ester Oxygen contamination leading to oxidative coupling.Degas the solvent mixture thoroughly (e.g., via three freeze-pump-thaw cycles) before adding the catalyst.
Decarboxylation High reaction temperatures.Although less common under these conditions, consider lowering the temperature and extending the reaction time.

Conclusion

The mechanism of action of 2-carboxyphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling is a compelling example of substrate-controlled reactivity. The ortho-carboxy group is not a passive spectator but an active participant, engaging in intramolecular coordination to accelerate the rate-limiting transmetalation step. This chelation-assisted pathway provides a powerful rationale for its widespread use in the direct synthesis of biaryl-2-carboxylic acids. For drug development professionals and synthetic chemists, this mechanistic understanding is not merely academic; it provides a predictive framework for reaction optimization, informs the design of new catalysts and substrates, and ultimately streamlines the path to complex molecular targets.

References

A Comprehensive Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Nomenclature, Properties, and Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a versatile and increasingly important reagent in modern organic synthesis. We will delve into its nomenclature, physicochemical properties, synthesis, and critically, its application in carbon-carbon bond formation, particularly the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational knowledge and practical insights.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. This compound is known by several alternative names, which can sometimes lead to confusion. A comprehensive understanding of its various identifiers is crucial for accurate literature searches and procurement.

The systematic IUPAC name for this compound is This compound . However, it is frequently referred to by a number of synonyms, the most common of which is 2-Carboxyphenylboronic acid, pinacol ester . This name highlights the core structural features: a benzoic acid moiety substituted at the 2-position (ortho) with a boronic acid that has been protected as a pinacol ester.

Other commonly encountered synonyms include:

  • 2-Carboxybenzeneboronic acid pinacol ester

  • Benzoic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

  • 2-(2-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The definitive identifier for this specific ortho-isomer is its Chemical Abstracts Service (CAS) Registry Number: 1187591-17-8 . It is essential to use this number to distinguish it from its meta (CAS: 269409-73-6) and para (CAS: 180516-87-4) isomers, which possess different chemical reactivity and physical properties.

Table 1: Key Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Common Synonym 2-Carboxyphenylboronic acid, pinacol ester
CAS Number 1187591-17-8
Molecular Formula C₁₃H₁₇BO₄
Molecular Weight 248.09 g/mol

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Melting Point 130.0 to 134.0 °C[1]
Boiling Point 383.0 ± 25.0 °C (Predicted)
Density 1.15 ± 0.1 g/cm³ (Predicted)
Solubility Insoluble in water. Soluble in many organic solvents.[2]

The synthesis of this compound and other ortho-substituted arylboronic esters often employs methods that can overcome the inherent steric hindrance. A common and effective strategy is ortho-lithiation followed by in-situ boration. This approach typically involves the deprotonation of a suitably protected benzoic acid derivative at the position ortho to the directing group, followed by quenching the resulting aryllithium species with a boron electrophile, such as triisopropyl borate or isopropoxy(pinacol)borane. The subsequent esterification with pinacol affords the stable dioxaborolane derivative. The pinacol ester form offers significant advantages over the free boronic acid, including enhanced stability towards air and moisture, and improved solubility in organic solvents, which facilitates purification by chromatography.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] this compound serves as a key building block in this reaction, enabling the introduction of a 2-carboxyphenyl group.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln (Active Catalyst) B Oxidative Addition Ar-Pd(II)L2-X A->B + Ar-X C Transmetalation Ar-Pd(II)L2-Ar' B->C + [Ar'-B(pin)OH]⁻ D Reductive Elimination C->D D->A - Ar-Ar' Product Biaryl Product (Ar-Ar') D->Product yields ArX Aryl Halide (Ar-X) BoronicEster Boronic Ester (Ar'-B(pin)) + Base protocol_flowchart start Start setup Reaction Setup: - Dry round-bottom flask - Magnetic stir bar - Reflux condenser start->setup add_reagents Add Reagents: - this compound (1.2 equiv) - Aryl bromide (1.0 equiv) - Anhydrous K₃PO₄ (2.0 equiv) setup->add_reagents add_catalyst Catalyst Addition: - Pre-mix Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) in anhydrous toluene - Add to reaction flask add_reagents->add_catalyst add_solvent Solvent Addition & Degassing: - Add anhydrous toluene - Degas with Ar or N₂ for 15-20 min add_catalyst->add_solvent reaction Reaction: - Heat to 100 °C under inert atmosphere - Stir vigorously for 12-24 hours - Monitor by TLC or LC-MS add_solvent->reaction workup Work-up: - Cool to room temperature - Acidify with 1 M HCl (pH 2-3) reaction->workup extraction Extraction: - Extract with ethyl acetate (3x) workup->extraction washing Washing: - Wash combined organic layers with water and brine extraction->washing drying Drying & Concentration: - Dry over anhydrous MgSO₄ - Filter and concentrate washing->drying purification Purification: - Column chromatography on silica gel drying->purification end End (Isolated Product) purification->end

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Carboxyphenylboronic Acid Pinacol Ester in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Within the vast arsenal of organoboron reagents, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the pinacol ester of 2-carboxyphenylboronic acid, presents a unique and powerful tool for chemists, particularly in the realms of pharmaceutical and materials science. Its defining feature—the carboxylic acid ortho to the boronic ester—introduces both steric influence and a valuable functional handle for subsequent transformations. This dual characteristic allows for the strategic construction of complex molecular architectures, such as biaryl compounds that are prevalent in drug candidates and advanced materials.[4][5]

The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, mitigating common side reactions like protodeboronation and trimerization into boroxines.[1] This stability translates to improved storage, handling, and reaction reproducibility, which are critical considerations in both academic research and industrial drug development. This guide provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for successfully employing this versatile reagent.

Mechanistic Insights: The Catalytic Cycle in Focus

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle.[1][2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Reagents R¹-X (Organic Halide) Reagents->OxAdd Boronate R²-B(pin) (Boronic Ester) Borate [R²-B(pin)(OH)]⁻ ('Ate' Complex) Boronate->Borate Base Base (e.g., K₂CO₃) Base->Borate Activation Borate->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[2][3] The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the phosphine ligands on the palladium. Electron-rich and bulky phosphine ligands are known to promote this step.[1][6]

  • Transmetalation: This is often the rate-determining step and where the base plays a crucial role.[7][8] The organoboron reagent, in this case, this compound, is activated by the base. There are two proposed mechanisms for this activation[9]:

    • Boronate Pathway: The base reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[7][9]

    • Hydroxide Pathway: The base generates a hydroxide ligand on the palladium, which then facilitates the transfer of the aryl group from the neutral boronic ester.[7][9] Regardless of the precise pathway, the outcome is the displacement of the halide on the palladium with the 2-carboxyphenyl group from the boronic ester.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product (R¹-R²).[1][2] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Design and Key Parameter Optimization

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The presence of the ortho-carboxylic acid group in our target boronic ester can influence catalyst and base selection due to potential coordination or acid-base interactions.

ParameterRecommended OptionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a reliable choice for many standard couplings. Pd(dppf)Cl₂ offers good stability and is effective for a broad range of substrates. For challenging couplings, especially with aryl chlorides or sterically hindered partners, using a Pd(0) source like Pd₂(dba)₃ with a specialized, bulky, and electron-rich phosphine ligand like SPhos or XPhos can be highly effective.[10] These ligands promote both oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a common and effective base, often used in aqueous solvent mixtures.[2] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. Cs₂CO₃ is a highly effective but more expensive option, often used in challenging couplings where other bases fail. The choice of base can significantly impact yield and should be screened for optimal results.[9]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent with water is very common, as water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[1] Dioxane/H₂O is a classic choice. Toluene can be used for higher reaction temperatures. DMF and THF are also viable options, depending on substrate solubility. It is crucial to use deoxygenated solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 60-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate.[2] The optimal temperature will depend on the reactivity of the coupling partners and the solvent used. Reactions are typically run between 80-100 °C.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, deoxygenated)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Expert Insight: Using a slight excess of the boronic ester can help drive the reaction to completion, especially if the boronic ester is prone to any degree of decomposition.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the deoxygenated 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

    • Expert Insight: Solvents should be thoroughly degassed before use by bubbling an inert gas through them or by several freeze-pump-thaw cycles.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv) to the flask. Immediately reseal the flask and resume purging with inert gas for another 5 minutes.

    • Trustworthiness Check: The color of the reaction mixture may change upon addition of the catalyst, which is a normal observation.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture in an oil bath to the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl carboxylic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized), insufficient heating, incorrect base or solvent.Ensure all reagents and solvents are properly deoxygenated. Screen different palladium catalysts/ligands, bases, and solvents. Increase the reaction temperature.
Protodeboronation of Boronic Ester Presence of protic impurities, prolonged reaction time at high temperature.Ensure anhydrous conditions if not using an aqueous system. Use a milder base or lower the reaction temperature. Consider using the boronic ester closer to the time of the reaction.
Formation of Homocoupled Byproducts Oxygen contamination leading to side reactions.Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
Difficulty in Purification Residual palladium catalyst, closely eluting byproducts.Filter the crude product through a pad of Celite before concentration. Consider alternative purification techniques if chromatography is challenging.

Conclusion

This compound is a highly valuable reagent for the synthesis of ortho-substituted biaryl carboxylic acids via the Suzuki-Miyaura coupling. Its stability and the presence of a versatile carboxylic acid handle make it an attractive building block in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully optimizing key reaction parameters such as the catalyst, base, and solvent, researchers can reliably and efficiently access a wide range of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful synthetic tool.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl-2-Carboxylic Acids

The biaryl-2-carboxylic acid motif is a cornerstone in modern medicinal chemistry and materials science. These structures are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials, owing to their unique conformational properties and ability to engage in specific biological interactions.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the synthesis of these valuable compounds, offering a powerful and versatile tool for the formation of carbon-carbon bonds under relatively mild conditions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura coupling of 2-carboxyphenylboronic acid pinacol ester with aryl halides. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with this specific transformation. The use of the pinacol ester of 2-carboxyphenylboronic acid offers enhanced stability compared to the free boronic acid, making it an attractive and reliable coupling partner in complex syntheses.[5]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is paramount for rational optimization of reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This crucial step requires the activation of the boronic ester by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_ester Ar'-B(pin) boronic_ester->transmetalation base Base base->transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with 2-Carboxyphenylboronic Acid Pinacol Ester

The presence of a free carboxylic acid group on the boronic acid partner introduces specific challenges that must be addressed for a successful coupling reaction.

  • Catalyst Deactivation: The carboxylate anion can coordinate to the palladium center, leading to the formation of inactive catalyst species.

  • Base Selection: An appropriate base is crucial. It must be strong enough to facilitate the formation of the reactive boronate species but not so strong as to cause unwanted side reactions. An excess of a mild to moderately strong base is often employed to both neutralize the acidic proton of the carboxylic acid and drive the transmetalation step.

  • Steric Hindrance: The ortho-substitution on both coupling partners can lead to steric congestion around the reaction center, potentially slowing down the reaction and requiring more robust catalytic systems.

Recommended Catalysts and Ligands

For sterically demanding couplings, the choice of ligand is critical. While traditional phosphine ligands like triphenylphosphine can be effective in some cases, more electron-rich and bulky ligands, such as the Buchwald-type biaryl phosphine ligands, often provide superior results by promoting both the oxidative addition and reductive elimination steps.[6][7]

Catalyst/Ligand SystemKey FeaturesRecommended for
Pd(dppf)Cl₂ A robust and versatile catalyst, effective for a wide range of Suzuki couplings.General purpose, good starting point for optimization.[8][9]
Pd(OAc)₂ with SPhos or XPhos Highly active system for sterically hindered and challenging substrates.Couplings involving ortho-substituted aryl halides and boronic esters.[7]
Pd₂(dba)₃ with Buchwald Ligands Generates the active Pd(0) species in situ, offering high catalytic activity.Demanding couplings requiring high turnover numbers.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-carboxyphenylboronic acid pinacol ester with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • 2-Carboxyphenylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-carboxyphenylboronic acid pinacol ester, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be in the range of 0.1 M to 0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protection_Strategy start 2-Carboxyphenylboronic Acid Pinacol Ester protect Esterification (e.g., MeOH, H+) start->protect protected_ester Methyl 2-(pinacolboranyl) benzoate protect->protected_ester suzuki Suzuki-Miyaura Coupling protected_ester->suzuki coupled_ester Methyl Biaryl-2-carboxylate suzuki->coupled_ester deprotect Hydrolysis (e.g., NaOH, H₂O) coupled_ester->deprotect final_product Biaryl-2-carboxylic Acid deprotect->final_product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Carboxyphenylboronic Acid Pinacol Ester in Modern Synthesis

The biaryl motif is a cornerstone in contemporary chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging C(sp²)–C(sp²) bonds, celebrated for its high efficiency and broad functional group tolerance.[2] Within the diverse toolkit of organoboron reagents, 2-carboxyphenylboronic acid pinacol ester has emerged as a uniquely valuable building block.

The use of the pinacol ester offers significant advantages over the corresponding free boronic acid. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, rendering the compound less susceptible to degradation pathways like protodeboronation and the formation of boroxine anhydrides.[3] This enhanced stability translates to a longer shelf life, greater reliability, and easier handling in synthetic procedures.[3]

The ortho-carboxylic acid functionality imparts specific reactivity and provides a synthetic handle for subsequent transformations, making this reagent particularly useful for constructing complex, polyfunctionalized molecules. However, the presence of this acidic group also necessitates careful optimization of reaction conditions to ensure high yields and prevent potential side reactions, such as catalyst deactivation. This guide provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and practical insights for successfully employing 2-carboxyphenylboronic acid pinacol ester in the synthesis of biaryl-2-carboxylic acids.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity trends typically following Ar-I > Ar-Br > Ar-Cl.[4]

  • Transmetalation : This crucial step involves the transfer of the aryl group from the boron reagent to the palladium center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic boronate species, which facilitates the transfer.[4][5] For boronic esters, this may occur after in situ hydrolysis to the boronic acid or, under certain conditions, directly from the ester.[3] The halide on the palladium is replaced by the aryl group from the boronate (Ar²).

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the new biaryl C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition trans_intermediate Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination biaryl Ar¹-Ar² (Biaryl Product) trans_intermediate->biaryl aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oa_intermediate boronic_ester Ar²-B(pin) (2-Carboxyphenylboronic Acid Pinacol Ester) boronic_ester->oa_intermediate base Base (e.g., K₃PO₄) base->oa_intermediate Activates Boronic Ester boron_byproduct X-B(pin)

Figure 1. Simplified workflow of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)benzoic acid

This protocol details a representative Suzuki-Miyaura coupling between 2-carboxyphenylboronic acid pinacol ester and 4-bromoanisole. It is designed as a robust starting point that can be adapted for other aryl halides. The selection of a bulky, electron-rich phosphine ligand like RuPhos is crucial for overcoming the steric hindrance of the ortho-substituted boronic ester and achieving high yields.

Materials:

  • 2-Carboxyphenylboronic acid pinacol ester (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Toluene, anhydrous (to achieve ~0.1 M concentration)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-carboxyphenylboronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, briefly mix the palladium(II) acetate (0.02 equiv) and RuPhos ligand (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the catalyst/ligand mixture to the flask, followed by anhydrous toluene.

  • Degassing: Bubble the inert gas through the solvent for 15-20 minutes to ensure the reaction mixture is thoroughly degassed.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of ~2-3 with 1 M HCl to protonate the carboxylate and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl-2-carboxylic acid.

Data Presentation: Expected Outcomes

The choice of catalyst, base, and solvent system is critical for success, especially with sterically demanding or electronically challenging substrates. The following table provides representative data for Suzuki-Miyaura couplings involving carboxy-substituted boronic acids and various aryl halides, illustrating the expected efficacy of modern catalyst systems.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄Toluene10018>90
24-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O8016~85
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9012>95
42-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10024~88

Note: Yields are representative and based on literature for similar couplings; they may vary based on specific substrate purity and reaction scale.

Troubleshooting and Scientific Insights

Causality Behind Experimental Choices:

  • Why Pinacol Ester? The pinacol ester provides stability against premature decomposition (protodeboronation), which can be a significant side reaction with free boronic acids, especially under basic conditions.[3]

  • Choice of Base (K₃PO₄): The carboxylic acid on the boronic ester will be deprotonated by the base. A strong, non-nucleophilic base like K₃PO₄ is effective at activating the boronate for transmetalation without promoting side reactions. An excess (e.g., 3 equivalents) is used to both neutralize the acidic proton and facilitate the catalytic cycle.[5]

  • Catalyst System (Pd(OAc)₂ / RuPhos): Ortho-substituted substrates are sterically hindered, which can slow both the oxidative addition and reductive elimination steps. Bulky, electron-rich biarylphosphine ligands like RuPhos are highly effective at accelerating these key steps, leading to higher yields and faster reaction times.[6]

  • Anhydrous vs. Aqueous Conditions: While many Suzuki couplings use aqueous/organic biphasic systems, anhydrous conditions can be beneficial when dealing with water-sensitive substrates or to prevent extensive hydrolysis of the pinacol ester before coupling. However, a small amount of water can sometimes be beneficial for the hydrolysis of the ester to the more reactive boronic acid.[7]

Common Issues and Solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently degassed system.3. Poor solubility of reagents.1. Use a fresh catalyst or a more robust pre-catalyst. Ensure the ligand is not degraded.2. Thoroughly degas the solvent and maintain a positive inert gas pressure.3. Try a different solvent system (e.g., Dioxane/H₂O, DMF).
Protodeboronation of Starting Material The C-B bond is cleaved and replaced by a C-H bond, often caused by excess water or insufficiently inert conditions.Ensure anhydrous conditions if necessary. Use a stronger base or a different solvent. Minimize reaction time.
Homocoupling of Boronic Ester Two molecules of the boronic ester couple together. This is often promoted by the presence of oxygen.Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.
Formation of Phenol Byproduct Hydrolysis of the aryl halide starting material.Use a less aqueous solvent system or a milder base (e.g., K₂CO₃).

graph TD {
subgraph Workflow
A[Reactant Preparation] --> B{Reaction Setup};
B --> C{Inert Atmosphere};
C --> D[Catalyst & Solvent Addition];
D --> E{Degassing};
E --> F[Heating & Stirring];
F --> G{Reaction Monitoring};
G --> H[Workup];
H --> I[Purification];
I --> J[Product Characterization];
end

subgraph "Key Considerations"
    node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]
    K1["Catalyst & Ligand Choice"];
    K2["Base Selection"];
    K3["Solvent System"];
    K4["Inert Atmosphere"];
end

B -- "Crucial" --> K4;
D -- "Crucial" --> K1;
B -- "Crucial" --> K2;
D -- "Crucial" --> K3;

}

Figure 2. Experimental workflow and key decision points.

Conclusion

2-Carboxyphenylboronic acid pinacol ester is a highly effective and stable reagent for the synthesis of biaryl-2-carboxylic acids via the Suzuki-Miyaura cross-coupling reaction. Success with this ortho-substituted substrate hinges on the rational selection of a potent catalytic system, typically involving a bulky, electron-rich phosphine ligand, and an appropriate base to manage the acidic functionality. By understanding the mechanistic nuances and implementing the robust protocol outlined in these notes, researchers can reliably access a wide range of valuable biaryl compounds for applications in drug discovery, materials science, and beyond.

References

The Strategic Application of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biaryl Carboxylic Acid Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the biaryl-2-carboxylic acid structural motif is a cornerstone of rational drug design. Its prevalence stems from a unique combination of conformational rigidity and the ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. The strategic placement of a carboxylic acid on a biaryl framework can anchor a molecule within a receptor's binding pocket, significantly enhancing potency and selectivity. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has emerged as a highly valuable and versatile building block for the efficient construction of these privileged scaffolds. Its pinacolborane ester functionality offers a stable, reliable, and high-yielding entry point for the synthesis of complex biaryl structures through the celebrated Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl-2-Carboxylic Acid Synthesis

The palladium-catalyzed Suzuki-Miyaura reaction is a paramount transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3] this compound serves as an ideal coupling partner in these reactions for the synthesis of ortho-substituted biaryl carboxylic acids.

Mechanistic Rationale and Advantages

The pinacol ester of the boronic acid provides enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store with a longer shelf life.[4] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent system is critical for achieving high yields, particularly with sterically hindered substrates.[1] The ortho-substitution pattern introduces a degree of steric hindrance that can be challenging, necessitating carefully optimized reaction conditions.

Suzuki_Miyaura_Coupling reagents 2-(...)-benzoic acid + Ar-X oxidative_addition Oxidative Addition reagents->oxidative_addition Aryl Halide (Ar-X) pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation (Base Assisted) pd_complex1->transmetalation boronate Boronate Complex boronate->transmetalation Boronic Ester pd_complex2 Ar-Pd(II)-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Biaryl-2-carboxylic acid reductive_elimination->product PARP_Inhibitor_Synthesis start_reagents 2-(...)-benzoic acid + Heterocyclic-X suzuki_coupling Suzuki-Miyaura Coupling start_reagents->suzuki_coupling biaryl_intermediate Biaryl-2-carboxylic acid Intermediate suzuki_coupling->biaryl_intermediate amide_coupling Amide Coupling biaryl_intermediate->amide_coupling + Amine functionalized_biaryl Functionalized Biaryl Amide amide_coupling->functionalized_biaryl cyclization Cyclization/Elaboration functionalized_biaryl->cyclization parp_core PARP Inhibitor Core Structure cyclization->parp_core

References

use of 2-carboxyphenylboronic acid pinacol ester in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Carboxyphenylboronic Acid Pinacol Ester in Agrochemical Synthesis

Introduction: The Ascendancy of Boron in Modern Agrochemical Design

In the landscape of modern organic synthesis, boronic acids and their derivatives have emerged as indispensable tools, prized for their stability, low toxicity, and versatile reactivity.[1] This is particularly true within the agrochemical industry, where the demand for novel, effective, and environmentally benign crop protection agents necessitates sophisticated and efficient synthetic strategies.[2] The rise of boron-containing compounds (BCCs) in agriculture is significant, with applications ranging from plant growth promotion to the development of new classes of fungicides.[3][4][5]

At the heart of their utility is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable precision.[6][7] This reaction is a cornerstone for constructing the complex biaryl and heteroaryl scaffolds that constitute the active ingredients of many modern pesticides.[2][6]

This guide focuses on a specific, highly functionalized building block: 2-Carboxyphenylboronic Acid Pinacol Ester . This reagent is uniquely valuable as it introduces a phenyl ring functionalized with both a carboxylic acid handle and a boronic ester, enabling multi-faceted synthetic strategies. The pinacol ester form offers enhanced stability over the free boronic acid, making it easier to handle, purify, and store, which is a significant advantage in industrial and research settings.[8] We will explore its application through the lens of the Suzuki-Miyaura reaction, providing detailed protocols and expert insights for researchers and scientists in the field of agrochemical development.

Core Application: The Suzuki-Miyaura Catalytic Cycle

The power of 2-carboxyphenylboronic acid pinacol ester lies in its ability to participate in palladium-catalyzed cross-coupling reactions. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic ester, activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃) is critical; it forms a boronate species ([R-B(OR)₂(OH)]⁻), which is more nucleophilic and facilitates the transfer to the electrophilic palladium center.[7]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle

Application Profile: Synthesis of a Biaryl Fungicide Precursor

Many modern fungicides, such as Boscalid, are built around a biaryl core, which is essential for their biological activity.[6] The synthesis of these molecules frequently relies on a Suzuki-Miyaura coupling. While direct public-domain examples of 2-carboxyphenylboronic acid pinacol ester in a registered agrochemical are limited, its structure is ideal for creating advanced, functionalized intermediates.

Here, we present a representative workflow for the synthesis of a hypothetical, yet plausible, biaryl amide fungicide precursor. This process demonstrates how the title compound can be used to construct a complex scaffold containing a crucial carboxylic acid group, which can later be converted to an amide—a common functional group in many Carboxylic Acid Amide (CAA) fungicides.[9]

Synthesis_Workflow

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details a robust method for coupling 2-carboxyphenylboronic acid pinacol ester with a generic substituted aryl halide.

Materials and Equipment:

  • Reagents:

    • 2-Carboxyphenylboronic acid pinacol ester (1.2 eq)

    • Substituted Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 3.0 eq)

    • Solvents (e.g., Toluene and Water, 4:1 v/v, degassed)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon line)

    • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the aryl halide (1.0 eq), 2-carboxyphenylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.03 eq).

    • Rationale: Using a slight excess of the boronic ester ensures complete consumption of the potentially more expensive aryl halide. The solid reagents are added first for ease of handling.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Rationale: Degassing the solvent (by bubbling with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure biaryl carboxylic acid.

Data and Key Parameters

For successful synthesis, understanding the properties of the key reagent and the variables in the reaction is paramount.

Table 1: Physicochemical Properties of 2-Carboxyphenylboronic Acid Pinacol Ester

PropertyValueReference
CAS Number 1187591-17-8[10][11]
Molecular Formula C₁₃H₁₇BO₄[10][11]
Molecular Weight 248.08 g/mol [10][11]
Appearance White to Off-White Solid[10]
Melting Point 125 - 127 °C[10]
Storage Store under inert gas at 2-8°C[10]

Table 2: Typical Conditions for Suzuki-Miyaura Reactions

ComponentCommon ChoicesRationale / Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Choice depends on substrate reactivity. Pd(PPh₃)₄ is a general-purpose catalyst. Buchwald or Fu ligands can be used for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFCarbonates are standard. Cesium carbonate is more soluble and basic, often used for less reactive chlorides. KF can be used if base-labile groups are present.[7]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic system is common to dissolve both the organic substrates and the inorganic base.
Aryl Halide Ar-I > Ar-Br > Ar-OTf >> Ar-ClReactivity follows this trend. Coupling aryl chlorides is more challenging and often requires specialized catalysts and ligands.

Troubleshooting and Scientific Insights

1. Low Yield and Protodeboronation: A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, reverting the boronic ester to an arene. This is often exacerbated by high temperatures and strongly basic, aqueous conditions.

  • Mitigation: Use the mildest effective base (e.g., K₃PO₄ or KF). Ensure the reaction is not heated for an unnecessarily long time after completion. For very sensitive substrates, consider anhydrous conditions using bases like CsF.[12]

2. Hydrolysis of the Pinacol Ester: While more stable than free boronic acids, pinacol esters can hydrolyze, especially under acidic or strongly basic conditions during work-up.

  • Insight: The Suzuki reaction itself often proceeds via the hydrolyzed boronic acid in situ. However, for analysis and storage, preventing hydrolysis is key. During work-up, avoid strong acids and prolonged contact with aqueous phases if the unreacted starting material needs to be recovered.[8]

3. Catalyst Deactivation: If the reaction stalls, the Pd(0) catalyst may have been deactivated.

  • Mitigation: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. Impurities in starting materials can also poison the catalyst.

Conclusion

2-Carboxyphenylboronic acid pinacol ester stands out as a highly valuable and versatile building block for the synthesis of complex agrochemicals. Its strategic placement of a carboxylic acid and a stable boronic ester on a phenyl ring provides a powerful platform for constructing novel active ingredients. Through the robust and efficient Suzuki-Miyaura cross-coupling reaction, researchers can readily forge key biaryl linkages that are central to the efficacy of modern fungicides and other crop protection agents. By understanding the underlying mechanism, optimizing reaction protocols, and being aware of potential side reactions, scientists can effectively leverage this reagent to accelerate the discovery and development of the next generation of agricultural solutions.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of 2-Arylbenzoic Acids

The biaryl-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic functional materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, offering a direct route to these valuable structures.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cross-coupling of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with a range of aryl halides.

The use of the pinacol ester of 2-carboxyphenylboronic acid offers several advantages over the free boronic acid, including enhanced stability, easier handling, and often improved reaction outcomes by minimizing side reactions such as protodeboronation.[6][7] However, the presence of the ortho-carboxylic acid group introduces specific challenges, including potential catalyst inhibition and the possibility of decarboxylation under harsh reaction conditions.[8] This guide will address these challenges by providing optimized protocols and a detailed rationale for the selection of catalysts, ligands, bases, and solvents to ensure efficient and high-yielding synthesis of the desired 2-arylbenzoic acids.

Mechanistic Considerations: A Tale of Three Steps

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[6]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires the presence of a base to activate the boronic ester, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ortho-carboxylic acid group on our substrate of interest can potentially chelate to the palladium center, influencing the kinetics and stability of the catalytic intermediates. Careful selection of ligands is therefore paramount to modulate the reactivity of the catalyst and favor the desired reductive elimination.

Suzuki_Miyaura_Cycle cluster_ox_add cluster_trans cluster_red_elim Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX + Ar-X Pd0->PdII_ArX ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR + R-B(pin) + Base PdII_ArX->PdII_ArR BoronicEster R-B(pin) (2-(pinacolato)borono benzoic acid) Base Base (e.g., K3PO4) Transmetalation Transmetalation PdII_ArR->Pd0 PdII_ArR->Pd0 Product Product (Ar-R) (2-Arylbenzoic Acid) PdII_ArR->Product RedElim Reductive Elimination ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Cross-Coupling of this compound with Aryl Bromides

This protocol is a general guideline and may require optimization for specific aryl halide substrates.

Materials and Reagents:
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base: K₃PO₄ (3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Flame-dried flask - Add solids (boronic ester, aryl halide, base) - Inert atmosphere (Ar/N2) start->setup reagent_add Reagent Addition: - Add Pd catalyst and ligand - Add degassed solvent setup->reagent_add reaction Reaction: - Heat to 80-100 °C - Stir for 12-24 h - Monitor by TLC/LC-MS reagent_add->reaction workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Acidify with 1M HCl - Wash with water and brine reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column chromatography workup->purification end End: Characterize Product purification->end

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and finely powdered K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer. Transfer the mixture to a separatory funnel and wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzoic acid.

Rationale for Experimental Choices

  • Catalyst and Ligand: The choice of a palladium(0) source like Pd₂(dba)₃ is common.[9][10] The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligand SPhos, is crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with sterically hindered ortho-substituted substrates.[11]

  • Base: Potassium phosphate (K₃PO₄) is often a reliable and effective base for challenging Suzuki couplings.[2][12] It is strong enough to promote the formation of the reactive boronate species but generally mild enough to avoid significant decarboxylation of the starting material or product.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[3] Water is often necessary to facilitate the dissolution of the inorganic base and to promote the hydrolysis of the boronic ester to the more reactive boronic acid in situ.[13] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[11]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ensure proper degassing of solvents.[11]
Poor choice of ligandScreen other bulky phosphine ligands (e.g., XPhos, RuPhos).
Ineffective baseTry a stronger base like Cs₂CO₃, but monitor for decarboxylation.[2]
Significant Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is thoroughly dried. A milder base like KF may be beneficial.[2]
Decarboxylation High reaction temperature or overly strong baseReduce the reaction temperature. Use a milder base such as K₂CO₃ or KF.[8]
Homocoupling of Boronic Ester Presence of oxygenEnsure rigorous degassing of the reaction mixture and solvents.[7]
Difficult Purification Residual palladium catalyst or ligandFilter the crude product through a plug of silica gel or celite before column chromatography.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a robust and efficient method for the synthesis of valuable 2-arylbenzoic acids. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can overcome the challenges associated with this ortho-substituted substrate. The protocols and insights provided in this application note serve as a strong foundation for the successful implementation of this important transformation in both academic and industrial research settings, paving the way for the discovery and development of new chemical entities.

References

Leveraging 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid for the Synthesis of Advanced Fluorescent Probes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rational design of fluorescent dyes is a cornerstone of modern chemical biology, drug discovery, and materials science. These molecules serve as indispensable tools for real-time imaging, high-throughput screening, and sensing of biological analytes. At the heart of custom dye synthesis is the use of versatile chemical building blocks that allow for precise control over the final fluorophore's photophysical and chemical properties. 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is one such pivotal reagent. Its unique structure, featuring an ortho-disposed carboxylic acid and a stable boronic acid pinacol ester, offers a powerful platform for creating sophisticated fluorescent probes through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of this reagent's application in fluorescent dye synthesis. We will dissect the fundamental chemical principles, provide a detailed, field-proven protocol for the synthesis of a representative coumarin-based dye, and discuss the critical role of the reagent's unique structure in tuning the final product's characteristics.

Part 1: Foundational Principles

The Reagent: A Bifunctional Linchpin

This compound is an arylboronic acid derivative with two key functional groups that dictate its utility:

  • The Boronic Acid Pinacol Ester: This moiety is a stable, easy-to-handle precursor for the Suzuki-Miyaura cross-coupling reaction. The pinacol protecting group enhances stability against self-condensation (trimerization) compared to the free boronic acid, ensuring higher yields and easier storage. In the presence of a palladium catalyst, it efficiently couples with aryl or vinyl halides (or triflates) to form a new carbon-carbon bond, which is the fundamental bond-forming step in constructing many dye scaffolds.[1][2]

  • The ortho-Carboxylic Acid: The position of the carboxyl group is not trivial. Its proximity to the newly formed C-C bond can introduce steric hindrance, forcing a twist in the molecular geometry. This dihedral angle modulation is a classic strategy for tuning photophysical properties, such as fluorescence quantum yield and Stokes shift.[3] Furthermore, the carboxyl group provides a handle for:

    • Modulating Solubility: The ionizable group can significantly enhance aqueous solubility, which is critical for biological applications.

    • Post-Synthetic Conjugation: It can be readily converted to an active ester (e.g., NHS ester) or amide to covalently link the fluorophore to proteins, nucleic acids, or other biomolecules.[4]

    • Sensing Applications: The acidity (pKa) of the carboxyl group can be sensitive to the local microenvironment, enabling the design of pH-sensitive probes.

References

Application Notes & Protocols: Leveraging 2-Carboxyphenylboronic Acid Pinacol Ester for Advanced Sensor Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Versatile Building Block

In the landscape of molecular recognition and sensor development, boronic acids have emerged as exceptionally versatile synthetic receptors.[1] Their remarkable ability to form reversible covalent bonds with compounds bearing cis-1,2- or 1,3-diol functionalities has positioned them as the cornerstone for detecting a vast array of biologically and environmentally significant analytes, most notably carbohydrates like glucose.[2][3]

This guide focuses on a particularly strategic building block: 2-Carboxyphenylboronic Acid Pinacol Ester . The true power of this molecule lies in its dual functionality. The pinacol ester-protected boronic acid serves as a latent recognition site, stable for storage and synthetic manipulation.[4] Concurrently, the ortho-positioned carboxylic acid provides a robust and versatile chemical handle. This carboxyl group is the key to covalently integrating the boronic acid motif into a wide range of materials—from fluorescent probes and polymer backbones to self-assembled monolayers on electrode surfaces.

Here, we move beyond simple descriptions to provide a detailed exploration of the causality behind experimental design, offering field-proven insights and step-by-step protocols for creating sophisticated sensor platforms.

Part 1: The Core Mechanism – Understanding the Boronic Acid-Diol Interaction

The entire principle of sensing with this molecule hinges on the equilibrium between the boronic acid and a diol, such as glucose. The boronic acid (a Lewis acid) reversibly reacts with the hydroxyl groups of the diol to form a cyclic boronate ester.[5] This interaction is highly dependent on pH.

In its neutral, trigonal planar state, the boronic acid has a low affinity for diols. However, upon accepting a hydroxide ion, it converts to a more Lewis acidic, negatively charged tetrahedral boronate species, which binds much more strongly with diols.[6] The binding of a diol to the boronic acid lowers its apparent pKa, meaning that at a physiological pH of 7.4, the presence of glucose will shift the equilibrium towards the charged boronate ester form.[5] It is this shift—from a neutral to a charged state—that is most often exploited to generate a detectable signal.

The pinacol ester serves as a protecting group for the boronic acid, preventing it from reacting prematurely during synthesis and functionalization steps. A simple hydrolysis step, typically under mild acidic or basic conditions or using a fluoride source, is required to deprotect it and activate its sensing capability.

Boronic_Acid_Diol_Equilibrium BA R-B(OH)₂ (Neutral, Low Affinity) Tetra R-B(OH)₃⁻ (Charged, High Affinity) BA->Tetra Tetra->BA Ester Cyclic Boronate Ester (Charged Complex) Tetra->Ester + Diol - 2H₂O Diol cis-Diol (e.g., Glucose) Ester->Tetra + 2H₂O - Diol

Figure 1: The fundamental pH-dependent equilibrium between a boronic acid and a cis-diol analyte. The formation of the charged cyclic boronate ester is the key event for signal transduction.

Part 2: Application in Fluorescent Sensor Design

Fluorescent sensors offer high sensitivity and are widely used in biological imaging and diagnostics. The carboxyl group of our building block is ideal for linking it to a fluorophore system, where glucose binding can modulate the fluorescence output.

Causality of Design: A common and elegant approach is to design a sensor that operates via Photoinduced Electron Transfer (PET).[7] In a typical PET sensor, a fluorophore is linked to a quencher (in this case, the boronic acid moiety). In the absence of glucose, the boronic acid is a poor electron acceptor, and fluorescence is "ON". Upon binding glucose, the boron center becomes more electron-rich, enhancing its ability to accept an electron from the excited fluorophore, thus quenching the fluorescence. The change in fluorescence intensity is directly proportional to the glucose concentration.

Workflow for Synthesis of a PET-Based Fluorescent Glucose Sensor

Fluorescent_Sensor_Workflow start Start Materials mol1 2-Carboxyphenylboronic Acid Pinacol Ester start->mol1 mol2 Amino-Functionalized Fluorophore (e.g., Dansyl Cadaverine) start->mol2 step1 Amide Coupling (EDC, NHS in DMF) mol1->step1 mol2->step1 product1 Fluorophore-Boronate Conjugate (Protected) step1->product1 step2 Deprotection (e.g., Phenylboronic Acid hydrolysis) product1->step2 product2 Active Fluorescent Sensor (Deprotected) step2->product2 step3 Characterization (NMR, MS, HPLC) product2->step3 step4 Functional Assay (Fluorescence Titration with Glucose) product2->step4 end Validated Sensor step4->end

Figure 2: Synthetic workflow for creating a fluorescent sensor by coupling the building block to a fluorophore.

Protocol 2.1: Synthesis and Validation of a Fluorescent Glucose Sensor

This protocol describes the synthesis of a simple sensor by coupling 2-carboxyphenylboronic acid pinacol ester with the commercially available fluorophore, Dansyl cadaverine.

Materials:

  • 2-Carboxyphenylboronic Acid Pinacol Ester (1.0 eq)

  • Dansyl cadaverine (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.5 eq)

  • N-Hydroxysuccinimide (NHS, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phenylboronic acid (for deprotection)

  • Methanol, Dichloromethane (DCM), Saturated NaHCO₃, Brine, Anhydrous MgSO₄

  • Phosphate-buffered saline (PBS), pH 7.4

  • D-Glucose stock solution (1 M in PBS)

Procedure:

  • Amide Coupling:

    • Dissolve 2-carboxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous DMF.

    • Add EDC-HCl (1.5 eq) and NHS (1.5 eq). Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 30 minutes. This pre-activates the carboxylic acid.

    • Add a solution of Dansyl cadaverine (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Let the reaction stir at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with DCM (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the protected sensor conjugate.

  • Deprotection:

    • Dissolve the purified, protected conjugate in a 9:1 mixture of Methanol:Water.

    • Add an excess of phenylboronic acid (10 eq). This acts as a scavenger for the pinacol released during the transesterification/hydrolysis.

    • Stir the mixture at 40 °C for 4-6 hours.

    • Remove the solvent under reduced pressure. The resulting crude product is the active sensor. Purification can be done via preparative HPLC if necessary.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Fluorescence Titration:

    • Prepare a stock solution of the active sensor (e.g., 10 µM) in PBS (pH 7.4).

    • Record the initial fluorescence spectrum (Excitation λ ≈ 340 nm, Emission λ ≈ 520 nm for Dansyl).

    • Sequentially add aliquots of the D-glucose stock solution to achieve a range of final concentrations (e.g., 0 mM to 50 mM).

    • Record the fluorescence spectrum after each addition, allowing the system to equilibrate for 2-3 minutes.

    • Plot the change in fluorescence intensity against the glucose concentration to determine the binding constant (Ka).

Part 3: Application in Electrochemical Sensor Fabrication

Electrochemical sensors are highly attractive due to their low cost, high sensitivity, and potential for miniaturization.[8] The building block can be immobilized on an electrode surface to create a reagentless biosensor where glucose binding alters the electrochemical interface.

Causality of Design: A common strategy is to use Electrochemical Impedance Spectroscopy (EIS). An electrode is modified with a self-assembled monolayer (SAM) that terminates in our boronic acid sensor molecule. In the presence of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻), this layer presents a barrier to electron transfer between the probe in solution and the electrode surface, characterized by a certain charge-transfer resistance (Rct). When glucose binds to the boronic acid, it forms a negatively charged boronate ester.[9] This increased negative charge on the surface repels the negatively charged redox probe, further hindering electron transfer and causing a measurable increase in Rct.

Workflow for Electrode Surface Modification

Electrochemical_Sensor_Workflow start Bare Gold Electrode step1 SAM Formation (Immerse in Cysteamine Solution) start->step1 mod1 Amine-Terminated Surface (Au-S-(CH₂)₂-NH₂) step1->mod1 step2 Covalent Immobilization (EDC/NHS coupling of 2-CPBAPE) mod1->step2 mod2 Protected Boronic Acid Surface step2->mod2 step3 Deprotection (Acidic Hydrolysis) mod2->step3 mod3 Active Sensor Surface step3->mod3 step4 Functional Assay (EIS measurement in [Fe(CN)₆]³⁻/⁴⁻ with varying glucose conc.) mod3->step4 end Validated Electrochemical Sensor step4->end

Figure 3: Workflow for fabricating a label-free electrochemical sensor via surface immobilization.

Protocol 3.1: Fabrication of an Impedimetric Glucose Sensor

Materials:

  • Screen-Printed Gold Electrodes (or other gold substrate)

  • Cysteamine

  • Ethanol

  • 2-Carboxyphenylboronic Acid Pinacol Ester

  • EDC-HCl and NHS

  • pH 7.4 PBS buffer

  • pH 4.0 Acetate buffer (for hydrolysis)

  • Potassium ferricyanide (K₃[Fe(CN)₆]), Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium Chloride (KCl)

  • D-Glucose

Procedure:

  • Electrode Cleaning:

    • Clean the gold electrode surface by cycling the potential in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol. Dry under a stream of N₂.

  • SAM Formation:

    • Immerse the clean electrode in a 10 mM solution of cysteamine in ethanol for 12-24 hours to form a dense amine-terminated SAM.

    • Rinse thoroughly with ethanol and water to remove non-chemisorbed molecules.

  • Immobilization of the Sensor Molecule:

    • Prepare a 100 mM solution of EDC and a 100 mM solution of NHS in water.

    • Activate a 10 mM solution of 2-carboxyphenylboronic acid pinacol ester in DMF by adding the EDC and NHS solutions and allowing it to react for 30 minutes.

    • Drop-cast this activated solution onto the amine-functionalized electrode surface and let it react in a humid chamber for 2-4 hours.

    • Rinse the electrode with DMF, ethanol, and water.

  • Deprotection:

    • Immerse the electrode in acetate buffer (pH 4.0) and let it stand for 1 hour to hydrolyze the pinacol ester to the active boronic acid.

    • Rinse with water and PBS (pH 7.4). The electrode is now ready for use.

  • Electrochemical Measurement (EIS):

    • Perform all EIS measurements in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ (1:1 mixture) containing 0.1 M KCl. The typical frequency range is 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 5 mV).

    • First, record a baseline impedance spectrum in the measurement solution without glucose.

    • Incubate the electrode in PBS solutions containing different concentrations of glucose (e.g., 0 mM to 20 mM) for 15-20 minutes.

    • After each incubation, rinse gently with water and perform the EIS measurement in the redox probe solution.

    • Model the resulting Nyquist plots using an equivalent circuit to extract the charge-transfer resistance (Rct). Plot ΔRct (Rct,glucose - Rct,baseline) versus glucose concentration.

Part 4: Application in Hydrogel-Based Sensor Materials

Glucose-responsive hydrogels are "smart" materials that can change their physical properties, such as volume, in response to glucose levels.[10] They hold great promise for applications like self-regulating insulin delivery systems.[11]

Causality of Design: By incorporating boronic acid moieties into a cross-linked hydrophilic polymer network (e.g., polyacrylamide), a glucose-responsive material can be created. As described earlier, glucose binding converts the neutral boronic acid to a charged boronate ester. Within the confined structure of the hydrogel, the accumulation of these negative charges leads to electrostatic repulsion between polymer chains.[6] This repulsion increases the internal osmotic pressure (Donnan osmotic pressure), causing the hydrogel to absorb more water and swell. The degree of swelling is proportional to the ambient glucose concentration.

Mechanism of Hydrogel Swelling

Figure 4: Glucose-induced swelling mechanism in a boronic acid-functionalized hydrogel. Increased charge density leads to electrostatic repulsion and water uptake.

Protocol 4.1: Preparation of a Glucose-Responsive Hydrogel

Materials:

  • 2-Carboxyphenylboronic Acid Pinacol Ester

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Acrylamide (main monomer)

  • N,N'-Methylenebis(acrylamide) (BIS, cross-linker)

  • Ammonium persulfate (APS, initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, accelerator)

  • PBS (pH 7.4)

Procedure:

  • Synthesis of Boronic Acid Acrylamide Monomer (Protected):

    • This step requires proficiency in organic synthesis. First, convert the carboxylic acid to an intermediate that can react with acryloyl chloride. A common method is to first couple it with an amino-alcohol (e.g., ethanolamine) via EDC/NHS coupling, and then react the resulting hydroxyl group with acryloyl chloride. (A detailed, multi-step synthesis is beyond the scope of this note but is well-established in the literature).

  • Hydrogel Polymerization:

    • In a vial, prepare the pre-gel solution. For a typical formulation, dissolve:

      • Acrylamide (e.g., 70 mg)

      • The synthesized boronic acid acrylamide monomer (e.g., 15 mg)

      • BIS cross-linker (e.g., 2 mg)

      • in 1 mL of deionized water.

    • Degas the solution by bubbling N₂ through it for 15 minutes to remove oxygen, which inhibits radical polymerization.

    • Add the initiator, APS (10 µL of a 10% w/v solution), and the accelerator, TEMED (2 µL).

    • Quickly vortex and pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 1 hour.

  • Deprotection and Equilibration:

    • Carefully remove the polymerized hydrogel from the mold.

    • Wash the hydrogel extensively in deionized water for 24 hours to remove unreacted monomers and initiators.

    • Perform the deprotection of the pinacol ester by immersing the hydrogel in an acidic buffer (pH 4.0) for several hours, followed by extensive washing and equilibration in pH 7.4 PBS.

  • Swelling Study:

    • Cut the equilibrated hydrogel into small, uniform discs.

    • Blot the surface of a disc to remove excess water and measure its initial weight (Wi).

    • Immerse the disc in a PBS solution with a known glucose concentration.

    • At various time points, remove the hydrogel, blot the surface, and measure its weight (Wt).

    • Continue until the weight becomes constant (equilibrium swelling).

    • The swelling ratio (SR) is calculated as: SR = (Wt - Wi) / Wi.

    • Repeat for different glucose concentrations and plot the equilibrium swelling ratio against the glucose concentration.

Summary of Performance Characteristics

The choice of sensor platform depends critically on the intended application. The following table summarizes typical characteristics derived from literature for boronic acid-based sensors.

Sensor TypeTypical AnalytesCommon Signal TransductionAdvantagesDisadvantages
Fluorescent Sugars[12], Tyrosinase[13], ROS[14]PET, FRET, AIE, Ratiometric ShiftHigh sensitivity, suitable for imagingSusceptible to photobleaching, background interference
Electrochemical Sugars, Dopamine[9], Glycoproteins[8]Amperometry, Voltammetry, EISLow cost, high sensitivity, miniaturizableSurface fouling can be an issue, requires a potentiostat
Hydrogel-Based Glucose[6], other diolsVolumetric change (swelling)[10]Biocompatible, potential for drug deliverySlow response time, mechanical stability can be a concern

Conclusion

2-Carboxyphenylboronic acid pinacol ester is more than just a chemical reagent; it is a strategic platform for innovation in sensor design. Its bifunctional nature provides a logical and efficient bridge between molecular recognition and material science. By understanding the fundamental principles of boronic acid chemistry and leveraging the versatility of the carboxyl anchor, researchers can rationally design and fabricate a diverse array of high-performance sensors for critical applications in diagnostics, drug development, and environmental monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings with 2-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. The use of 2-carboxyphenylboronic acid pinacol ester is widespread, valued for its ability to introduce a benzoic acid moiety, a common pharmacophore. However, this particular reagent is notoriously challenging, and low yields are a frequent source of frustration. This is not a reflection of your technique but rather a consequence of the substrate's inherent chemical properties.

This guide is structured to move beyond generic advice. We will dissect the underlying chemical principles causing these low yields and provide a logical, step-by-step framework for troubleshooting and optimization. Our goal is to empower you with the causal understanding needed to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions - The Root Cause Analysis

Q1: Why are my yields consistently low when using 2-carboxyphenylboronic acid pinacol ester, even with standard Suzuki conditions?

This is the most common query we receive. The low reactivity of this substrate stems from a combination of steric and electronic factors, primarily due to the ortho-carboxylic acid group. Unlike simpler arylboronic esters, this reagent is predisposed to several competing, yield-reducing side reactions.

  • Steric Hindrance: The bulky pinacol group, combined with the adjacent carboxylic acid, creates significant steric congestion around the carbon-boron bond. This hinders the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2] Slower transmetalation means the catalyst and starting materials spend more time in reactive states where side reactions can occur.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3] It is often accelerated by high temperatures, extended reaction times, and the presence of water and a strong base—conditions frequently employed in Suzuki couplings.[4] While pinacol esters are generally more robust against protodeboronation than their corresponding boronic acids, the challenging nature of this coupling often necessitates harsher conditions, increasing the risk.[4][5]

  • Intramolecular Reactions & Catalyst Inhibition: The free carboxylic acid is the primary culprit for unique side pathways.

    • Anhydride Formation: At elevated temperatures, two molecules of the starting material can form a cyclic anhydride, consuming the reagent.

    • Catalyst Inhibition: The deprotonated carboxylate can act as a Lewis base and coordinate to the palladium center, potentially inhibiting its catalytic activity.[6]

    • Intramolecular Cyclization: In some cases, the carboxylate can participate in intramolecular cyclization pathways, leading to unwanted lactone-type byproducts.[7]

The diagram below illustrates how these off-cycle pathways compete directly with the productive Suzuki coupling.

Suzuki_Side_Reactions sub Ar-B(pin) + Ar'-X oa Oxidative Addition sub->oa Reactants protodeboronation Protodeboronation (Ar-H) sub->protodeboronation Base, H₂O Temp. cyclization Intramolecular Cyclization / Anhydride sub->cyclization Temp. pd0 Pd(0)L_n pd0->oa pd2 Ar'-Pd(II)-X oa->pd2 tm Transmetalation pd2->tm inhibition Catalyst Inhibition pd2->inhibition Carboxylate Coordination pd2_ar Ar'-Pd(II)-Ar tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product

Fig 1. Desired Suzuki catalytic cycle vs. competing side reactions.

Part 2: Troubleshooting & Optimization Strategies

Q2: Given the side reactions, should I protect the carboxylic acid?

Yes, unequivocally. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is the single most effective strategy to improve yield and consistency.

Causality:

  • Eliminates Inhibition: It removes the acidic proton, preventing the formation of the problematic carboxylate that can inhibit the palladium catalyst.

  • Prevents Side Reactions: It blocks all intramolecular side pathways (anhydride formation, cyclization).

  • Improves Solubility: The resulting ester is typically more soluble in common organic solvents used for Suzuki couplings.

While it adds two steps to your synthesis (protection and deprotection), the dramatic increase in yield and simplified purification almost always justifies the effort.

Q3: How do I choose the optimal Catalyst, Ligand, and Base to overcome the steric hindrance?

For sterically demanding couplings, the choice of catalyst system is critical. The goal is to accelerate the rate-limiting transmetalation and reductive elimination steps.[2][8]

Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often inefficient for this substrate. You require a more active system, typically generated from a palladium(II) or palladium(0) source and a specialized phosphine ligand.

  • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard for challenging couplings. They promote the formation of a monoligated, highly reactive Pd(0) species and accelerate reductive elimination.[1][9]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[10][11] Alternatively, using pre-formed palladium-ligand complexes (precatalysts) can offer greater consistency.

Ligand Palladium Source Key Advantages & Considerations
SPhos / XPhos Pd₂(dba)₃ or Pd(OAc)₂Workhorses for hindered couplings. Generally provide good to excellent yields. XPhos is slightly more electron-rich. Start with these.
RuPhos Pd₂(dba)₃ or G3/G4 PrecatalystsExcellent for hindered substrates, often tolerant of various functional groups. The precatalysts are air-stable and convenient.[1]
PPh₃ Pd(PPh₃)₄Generally not recommended. Often too slow, leading to decomposition and side reactions.[9]

Base Selection: The base activates the boronic ester for transmetalation, but a poorly chosen base can cause more harm than good.[10][12] Strong, nucleophilic bases like NaOH or KOH should be avoided as they can hydrolyze both your pinacol ester and your product ester (if protected).

Base Strength Typical Conditions Comments for This Substrate
K₃PO₄ ModerateAqueous Dioxane, Toluene, or 2-MeTHFExcellent starting point. Sufficiently basic to promote the reaction but mild enough to minimize side reactions.[6][13]
K₂CO₃ / Cs₂CO₃ Mild / ModerateAqueous solvent mixturesGood alternatives to K₃PO₄. Cs₂CO₃ is more soluble and can be effective in challenging cases but is more expensive.[12]
KOtBu / NaOtBu StrongAnhydrous THF, TolueneUse with caution. Very effective for hindered couplings but can promote protodeboronation and other side reactions if not carefully controlled.[14]
Anhydrous Bases (e.g., TMSOK) ModerateAnhydrous ethereal solventsCan be highly effective for sensitive substrates by avoiding water, potentially reducing protodeboronation.[15]
Q4: What are the best practices for reaction setup (Solvent, Temperature, Degassing)?
  • Solvent: A mixture of an organic solvent and water is standard. The water helps dissolve the inorganic base.[5]

    • Dioxane/H₂O (e.g., 4:1): A very common and effective system.

    • Toluene/H₂O or 2-MeTHF/H₂O: Greener alternatives to dioxane.

  • Temperature: Start with moderate heat (80–90 °C). Overheating can significantly increase the rate of protodeboronation and other decomposition pathways.[4] Only increase the temperature if the reaction stalls.

  • Degassing: This is absolutely critical . Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and the formation of homocoupled byproducts.[4][5] Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

Fig 2. Logical troubleshooting workflow for low-yield reactions.

Part 3: Validated Experimental Protocols

The following protocols represent a reliable starting point. Protocol 2 is the strongly recommended path for achieving high yields.

Protocol 1: General Starting Conditions (Unprotected Acid)

This protocol can work but is often low-yielding. Use it for initial screening or if protection is not feasible.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Carboxyphenylboronic acid pinacol ester (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (3.0 equiv)

    • Dioxane and Water (4:1 v/v)

  • Procedure: a. To a flame-dried Schlenk flask, add the aryl halide, boronic ester, SPhos, and K₃PO₄. b. Evacuate and backfill the flask with argon three times. c. Add the Pd₂(dba)₃ catalyst. d. Via syringe, add the degassed dioxane and then the degassed water. e. Heat the mixture to 90 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS. f. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. g. Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify by flash column chromatography.

Protocol 2: Recommended High-Yield Strategy (via Methyl Ester Protection)

Step A: Methyl Ester Protection

  • Dissolve 2-carboxyphenylboronic acid pinacol ester (1.0 equiv) in a 20:1 mixture of Toluene/Methanol.

  • Add Trimethylsilyldiazomethane (2.0 M in hexanes, 1.1 equiv) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until gas evolution ceases and TLC analysis shows full conversion.

  • Concentrate the reaction mixture in vacuo. The crude methyl 2-(pinacolboranyl)benzoate is often pure enough to be used directly in the next step.

Step B: Optimized Suzuki Coupling of Protected Ester

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Methyl 2-(pinacolboranyl)benzoate (from Step A, 1.1 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%)

    • K₃PO₄ (3.0 equiv)

    • Toluene and Water (5:1 v/v)

  • Procedure: a. Follow the setup and degassing procedure described in Protocol 1, using the reagents listed above. b. Heat the reaction to 100 °C and stir for 2-12 hours, monitoring for completion. c. Perform the same aqueous workup as described in Protocol 1. d. Purify the crude coupled ester by flash column chromatography.

Step C: Saponification (Deprotection)

  • Dissolve the purified methyl ester from Step B in a mixture of THF and Methanol (e.g., 3:1).

  • Add an aqueous solution of Lithium Hydroxide (LiOH, 3-5 equiv) and stir at room temperature or gently heat (40-50 °C) until the reaction is complete by TLC/LC-MS.

  • Cool the mixture, acidify to pH ~2-3 with 1M HCl, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final, pure 2'-aryl-biphenyl-2-carboxylic acid.

By methodically addressing the root causes of low yield—primarily through protection of the carboxylic acid and the use of a modern catalyst system—you can transform this challenging reaction into a reliable and high-yielding step in your synthetic sequence.

References

Technical Support Center: Catalysis with 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your experiments and achieve optimal results. The unique ortho-carboxy pinacol boronate structure of this reagent presents specific challenges and opportunities in cross-coupling catalysis, most notably the Suzuki-Miyaura reaction. This document provides a framework for understanding and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common culprits?

A1: Low yields with this substrate often trace back to one of four primary side reactions: protodeboronation, homocoupling of the boronic ester, hydrolysis of the pinacol ester, or decarboxylative coupling. The ortho-carboxy group can influence the reaction's susceptibility to these pathways. A good starting point for troubleshooting is to rigorously exclude oxygen and moisture from your reaction and to carefully select your base and solvent system.

Q2: I'm observing a significant amount of benzoic acid in my reaction mixture. What's happening?

A2: The formation of benzoic acid is a classic sign of protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a common issue with electron-deficient arylboronic acids, and the carboxylic acid group on your substrate is electron-withdrawing. This side reaction is often promoted by excessive heat, strong bases, or the presence of water.

Q3: My desired product is contaminated with a biaryl dimer of my starting material. How can I prevent this?

A3: This impurity is the result of homocoupling, where two molecules of the boronic ester react with each other. This is typically mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[1] Using a Pd(0) precatalyst or ensuring the rapid reduction of a Pd(II) precatalyst, along with meticulous degassing of your reaction mixture, can significantly reduce homocoupling.

Q4: Can the carboxylic acid group interfere with the palladium catalyst?

A4: Yes, it is possible. The carboxylate, formed under basic conditions, can potentially coordinate to the palladium center. This coordination could in some cases stabilize a catalytic intermediate, but it may also lead to catalyst deactivation by forming an overly stable complex that is reluctant to participate in the catalytic cycle. If you suspect catalyst inhibition, consider using a different ligand or base.

Q5: Is the pinacol ester group stable under my reaction conditions?

A5: While pinacol esters are generally more stable than their corresponding boronic acids, they can still undergo hydrolysis back to the boronic acid, especially in the presence of water and a base.[2] The resulting boronic acid may have different solubility and reactivity, and is often more prone to protodeboronation. Using anhydrous solvents and carefully chosen bases can help maintain the integrity of the pinacol ester.

Troubleshooting In-Depth: A Guide to Side Reactions

This section provides a more detailed look at the common side reactions encountered when using this compound, along with step-by-step troubleshooting protocols.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the protonolysis of the C–B bond, leading to the formation of benzoic acid as a byproduct and a reduction in the yield of the desired cross-coupled product. This is a particularly relevant side reaction for your substrate due to the electron-withdrawing nature of the ortho-carboxy group.

  • Presence of Protic Solvents/Water: Water is a common proton source for this reaction.

  • Strong Bases: Strong aqueous bases can accelerate the rate of protodeboronation.[3]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for this undesired pathway.

  • Inefficient Catalysis: If the desired catalytic cycle is slow, the boronic ester has more time to decompose via protodeboronation.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize the Base:

    • Switch to a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often good choices.[4]

    • If using a carbonate base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), ensure it is finely powdered and anhydrous.[5]

  • Lower the Reaction Temperature:

    • Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Use a More Stable Boron Reagent (if protodeboronation is severe):

    • While you are starting with a pinacol ester, which is more stable than the boronic acid, you could consider converting it to an even more robust derivative like a trifluoroborate salt (Ar-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate ester. These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.

Homocoupling: Dimerization of the Boronic Ester

Homocoupling results in the formation of a symmetrical biaryl derived from your starting material, consuming your reagent and complicating purification. This side reaction is often a sign of issues with the palladium catalyst's oxidation state.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[1]

  • Use of Pd(II) Precatalysts: If the reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.

  • Rigorous Degassing:

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Choice of Palladium Source:

    • Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

    • If using a Pd(II) source, ensure your ligand and reaction conditions are suitable for its rapid and efficient reduction to Pd(0).

  • Optimize Ligand Choice:

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[6] These ligands are particularly effective for sterically hindered substrates like yours.

Hydrolysis of the Pinacol Ester

The pinacol ester is a protecting group for the boronic acid. Its premature hydrolysis can lead to the formation of the free boronic acid, which is often less stable and more prone to protodeboronation.

  • Presence of Water: As a reversible reaction, the presence of water can drive the equilibrium back towards the boronic acid.

  • Basic Conditions: Hydrolysis is often catalyzed by base.

  • Strictly Anhydrous Conditions:

    • As with preventing protodeboronation, the use of anhydrous solvents and reagents is crucial.

  • Careful Selection of Base:

    • Strongly basic aqueous solutions (e.g., NaOH, KOH) are more likely to promote hydrolysis.

    • Consider using bases that are less hydrolytic, such as anhydrous K₃PO₄ or KF.

  • Solvent Choice:

    • Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like alcohols, which can participate in transesterification.

Decarboxylation and Decarboxylative Coupling

A unique side reaction for this compound is the potential for decarboxylation (loss of CO₂) or decarbonylation (loss of CO) under the catalytic conditions. This can lead to the formation of a biaryl product where the carboxylic acid group is absent.[7][8]

  • High Temperatures: Decarboxylation is often thermally promoted.

  • Specific Catalytic Species: Certain palladium complexes may be more prone to facilitating this pathway. The mechanism can be complex and may involve oxidative addition of the palladium into the C-COOH bond.[9]

  • Temperature Control:

    • Carefully control the reaction temperature and avoid overheating. This is the most critical parameter to manage for this side reaction.

  • Ligand and Catalyst Screening:

    • If decarboxylation is a significant issue, screen different palladium catalysts and ligands. Some catalytic systems may have a lower propensity for this side reaction.

  • Consider Protecting the Carboxylic Acid:

    • If all else fails and the carboxylic acid functionality is essential for the final product, consider protecting it as an ester. The ester can then be hydrolyzed in a separate step after the cross-coupling reaction.

Visualizing the Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (with Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' (Product)

Caption: The desired catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Impure Product Identify_Side_Product Identify Major Side Product(s) (e.g., by LC-MS, NMR) Start->Identify_Side_Product Protodeboronation Protodeboronation (Benzoic Acid) Identify_Side_Product->Protodeboronation Benzoic Acid Homocoupling Homocoupling (Biaryl Dimer) Identify_Side_Product->Homocoupling Dimer of Starting Material Decarboxylation Decarboxylation (Loss of COOH) Identify_Side_Product->Decarboxylation Product without COOH Hydrolysis Ester Hydrolysis (Boronic Acid Formation) Identify_Side_Product->Hydrolysis Free Boronic Acid Sol_Proto Anhydrous Conditions Milder Base Lower Temperature Protodeboronation->Sol_Proto Sol_Homo Rigorous Degassing Use Pd(0) Precatalyst Bulky Ligands Homocoupling->Sol_Homo Sol_Decarb Lower Temperature Screen Catalysts Protect COOH Decarboxylation->Sol_Decarb Sol_Hydro Anhydrous Conditions Non-aqueous Base Hydrolysis->Sol_Hydro

Caption: A logical workflow for diagnosing and addressing common side reactions.

Quantitative Data Summary

The choice of base is critical in Suzuki-Miyaura couplings. The following table provides a qualitative comparison of common bases and their suitability for reactions involving this compound.

BaseTypical ConditionsAdvantagesPotential Issues for this Substrate
Na₂CO₃ / K₂CO₃ 2M aqueous solutionInexpensive, widely usedCan promote ester hydrolysis and protodeboronation.
K₃PO₄ Anhydrous or aqueousOften provides good yields, less harsh than hydroxidesGenerally a good choice, but ensure it is anhydrous if hydrolysis is an issue.
Cs₂CO₃ AnhydrousHighly effective for challenging couplingsCan be strongly basic, potentially leading to side reactions if not carefully controlled.
KF AnhydrousMild, fluoride ions can activate the boronic esterMay require higher temperatures or longer reaction times.
Organic Bases (e.g., Et₃N) AnhydrousMild, soluble in organic solventsOften not basic enough to efficiently promote transmetalation.

References

Technical Support Center: Purification of Products from 2-Carboxyphenylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the purification of reaction products involving 2-carboxyphenylboronic acid pinacol ester. The unique bifunctional nature of this reagent, possessing both a boronic ester and a carboxylic acid, presents specific challenges and opportunities in product purification. This document offers troubleshooting guidance and frequently asked questions to navigate these complexities effectively.

Introduction: The Challenge of Purifying 2-Carboxyphenylboronic Acid Pinacol Ester Derivatives

2-Carboxyphenylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure allows for the strategic introduction of a carboxylated phenyl group. However, the presence of the polar carboxylic acid and the relatively nonpolar, sterically hindered pinacol boronic ester in the same molecule, along with potential byproducts, can complicate purification. Common issues include the presence of unreacted starting materials, homocoupling byproducts, and pinacol-related impurities.

This guide provides a systematic approach to tackling these purification challenges, grounded in the chemical principles governing the reactivity and physical properties of the compounds involved.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The impurity profile can vary depending on the specific reaction (e.g., Suzuki coupling), but common impurities include:

  • Unreacted 2-carboxyphenylboronic acid pinacol ester: Incomplete conversion is a frequent issue.

  • Homocoupling product of the coupling partner: For instance, in a Suzuki coupling with an aryl halide, the corresponding biaryl (from the coupling of two aryl halide molecules) can form.[1][2]

  • Homocoupling product of the boronic ester: Dimerization of the boronic ester can also occur.[1]

  • Protodeboronation product: The boronic ester group can be replaced by a hydrogen atom, especially under harsh basic conditions or in the presence of protic sources.[3][4]

  • Pinacol and related byproducts: Hydrolysis of the pinacol ester can release pinacol.

  • Palladium catalyst residues: If a palladium-catalyzed reaction was performed.

  • Boronic acid: Hydrolysis of the pinacol ester, either during the reaction or workup, can generate the free boronic acid.[5][6]

Q2: My product appears to be an oil, making recrystallization difficult. What are my primary purification options?

A2: For oily products, your primary purification strategies will be:

  • Column Chromatography: This is the most versatile technique. However, boronic esters can sometimes be challenging to purify on standard silica gel due to their Lewis acidic nature, which can lead to tailing or decomposition.[7][8][9]

  • Acid-Base Extraction: The presence of the carboxylic acid moiety provides an excellent handle for purification. You can selectively extract your product into a basic aqueous phase, wash the organic phase to remove non-acidic impurities, and then re-acidify the aqueous phase to recover your product.[10][11]

  • Derivatization: In some cases, converting the product to a more crystalline derivative for purification, followed by deprotection, can be a viable strategy. For instance, forming a salt or a different ester.

Q3: I'm seeing a significant amount of my boronic ester hydrolyzing to the boronic acid during workup. How can I prevent this?

A3: Pinacol esters are generally more stable than the corresponding boronic acids, but hydrolysis can still occur, especially at non-neutral pH.[5][6] To minimize hydrolysis:

  • Maintain Anhydrous Conditions: Where possible during the reaction and initial workup stages.

  • Avoid Strongly Acidic or Basic Aqueous Washes: If an aqueous wash is necessary, use neutral or mildly basic/acidic solutions and minimize contact time. Saturated sodium bicarbonate is often a good choice for neutralizing acid without being overly harsh.[10]

  • Work Quickly and at Low Temperatures: Perform extractions and other aqueous workup steps at reduced temperatures to slow the rate of hydrolysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of products from reactions with 2-carboxyphenylboronic acid pinacol ester.

Problem Potential Cause(s) Recommended Solution(s)
Product is contaminated with unreacted starting material (2-carboxyphenylboronic acid pinacol ester). Incomplete reaction.Optimize reaction conditions (temperature, time, catalyst loading). If separation is necessary, exploit the differences in polarity. Often, the product will have a different polarity, making chromatographic separation feasible.
Significant tailing of the product on a silica gel column. The Lewis acidic boron atom is interacting with the acidic silica gel surface.Use a less acidic stationary phase like neutral alumina.[9] Alternatively, treat the silica gel with a modifier. Impregnating the silica gel with boric acid has been shown to reduce over-adsorption of boronic esters.[7][8][12] A small amount of a polar solvent like methanol in the eluent can also sometimes help, but be cautious of product decomposition.
Product is contaminated with pinacol. Hydrolysis of the pinacol ester on the boronic ester starting material or product.Pinacol is relatively volatile and can sometimes be removed under high vacuum. It is also soluble in water, so an aqueous wash can be effective. If it co-elutes with your product during chromatography, consider trituration with a non-polar solvent like hexanes, which may selectively dissolve the pinacol.[13]
Difficulty separating the product from the homocoupled byproduct of the coupling partner. The homocoupled product often has a similar polarity to the desired cross-coupled product.Careful optimization of column chromatography with a shallow solvent gradient is the first approach. If this fails, recrystallization may be effective if the product is a solid and has different solubility properties from the byproduct.[14]
The product, containing a carboxylic acid, is streaking on the TLC plate and eluting poorly from the column. The polar carboxylic acid is strongly interacting with the silica gel.Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent system. This will protonate the silica surface and the carboxylic acid on your product, reducing the strong interaction and leading to better peak shape.

In-Depth Purification Protocols

Protocol 1: Acid-Base Extraction for Purification

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Rationale: By treating the reaction mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. After separating the layers, the aqueous layer is acidified to regenerate the neutral carboxylic acid, which can then be extracted back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Removal of Neutral/Basic Impurities: The organic layer now contains neutral and basic impurities and can be discarded (or worked up separately if it contains a valuable component).

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (check with pH paper). The product should precipitate out if it is a solid, or it will be present as a neutral species in the aqueous phase.

  • Back-Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography with Boric Acid-Treated Silica Gel

This technique is particularly useful for purifying boronic esters that are prone to degradation or strong adsorption on standard silica gel.[7][8][12]

Rationale: The boric acid in the silica gel is thought to reduce the Lewis basicity of the silica surface, thereby minimizing the over-adsorption of the Lewis acidic boronic ester.[8] This leads to better recovery and improved chromatographic performance.

Step-by-Step Methodology:

  • Preparation of Boric Acid-Treated Silica Gel:

    • Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).

    • Add silica gel to this solution and gently shake for about an hour.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with the same solvent (e.g., ethanol).

    • Dry the silica gel in a vacuum oven at around 60°C for a few hours.[7]

  • Column Packing: Pack a chromatography column with the boric acid-treated silica gel as you would with regular silica gel.

  • Loading and Elution: Load your crude product onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC.

  • Fraction Collection and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a general decision-making workflow for purifying products from reactions involving 2-carboxyphenylboronic acid pinacol ester.

Purification_Workflow start Crude Reaction Mixture acid_base Acid-Base Extraction Feasible? start->acid_base perform_acid_base Perform Acid-Base Extraction acid_base->perform_acid_base Yes chromatography Column Chromatography acid_base->chromatography No check_purity1 Check Purity (TLC, NMR) perform_acid_base->check_purity1 product1 Pure Product check_purity1->product1 Pure check_purity1->chromatography Not Pure boronic_ester_issue Boronic Ester Tailing/Decomposition? chromatography->boronic_ester_issue boric_acid_silica Use Boric Acid-Treated Silica or Alumina boronic_ester_issue->boric_acid_silica Yes standard_silica Standard Silica Gel (with/without acid modifier) boronic_ester_issue->standard_silica No check_purity2 Check Purity (TLC, NMR) boric_acid_silica->check_purity2 standard_silica->check_purity2 product2 Pure Product check_purity2->product2 Pure recrystallization Recrystallization/Trituration check_purity2->recrystallization Not Pure check_purity3 Check Purity (TLC, NMR) recrystallization->check_purity3 product3 Pure Product check_purity3->product3 Pure further_purification Requires Further Purification check_purity3->further_purification Not Pure

Caption: A decision tree for the purification workflow.

References

preventing homocoupling of 2-carboxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Understanding the Challenge

2-Carboxyphenylboronic acid pinacol ester is a valuable bifunctional reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its utility can be hampered by the formation of a persistent impurity: the homocoupled dimer (a symmetrical biaryl). This side reaction not only reduces the yield of the desired product but also complicates purification. This guide will delve into the mechanistic underpinnings of this issue and provide actionable protocols to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with my 2-carboxyphenylboronic acid pinacol ester reaction?

A: Homocoupling is an undesired side reaction where two molecules of the boronic acid derivative couple with each other to form a symmetrical biaryl. In the context of your experiment, this means two molecules of 2-carboxyphenylboronic acid pinacol ester react to form a biphenyl dicarboxylic acid derivative. This is problematic as it consumes your starting material, reduces the yield of your target unsymmetrical biaryl, and introduces a significant impurity that can be challenging to separate from the desired product.

Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

A: The formation of homocoupling products is often attributed to several factors:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.

  • Issues with the Palladium Catalyst: The use of a Pd(II) precatalyst without efficient in-situ reduction to Pd(0) can lead to a higher concentration of Pd(II) species that drive homocoupling.

  • Base-Related Effects: The choice and stoichiometry of the base can influence the reaction pathway. While the base is essential for the activation of the boronic acid, certain bases under specific conditions might inadvertently favor homocoupling.[1]

  • Reactant Purity: Impurities in the 2-carboxyphenylboronic acid pinacol ester itself can sometimes contribute to side reactions.

Q3: Could the ortho-carboxy group on my boronic ester be influencing the extent of homocoupling?

A: While direct studies on the specific influence of the ortho-carboxy group in the pinacol ester form on homocoupling are not extensively documented, it is a plausible contributing factor. The carboxylate group, especially after in-situ deprotonation by the base, could potentially coordinate to the palladium center. This intramolecular coordination could alter the electronic properties and steric environment of the catalyst, potentially influencing the relative rates of the desired cross-coupling versus the undesired homocoupling. Furthermore, under certain conditions, particularly at higher temperatures, decarboxylation of the benzoic acid moiety could occur, leading to other side products.[2][3]

Q4: How can I quickly check if my reaction conditions are prone to homocoupling?

A: A simple control experiment can be very informative. Set up a reaction with only the 2-carboxyphenylboronic acid pinacol ester, your palladium catalyst, base, and solvent (i.e., without the aryl halide coupling partner). If you observe the formation of the homocoupled product under these conditions, it strongly indicates that your reaction setup is promoting this side reaction.

In-Depth Troubleshooting Guides

Rigorous Exclusion of Oxygen: The First Line of Defense

The most common culprit for boronic acid homocoupling is the presence of oxygen, which leads to the formation of Pd(II) species that catalyze this unwanted reaction.

Protocol for Deoxygenation:

  • Solvent Degassing: Before use, thoroughly degas your reaction solvent. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can significantly reduce dissolved oxygen.

  • Inert Atmosphere: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) under a positive pressure of an inert gas.

  • Reactant Handling: Add all solid reagents (boronic ester, aryl halide, base, and catalyst) to the flask, then evacuate and backfill with inert gas several times to remove any adsorbed oxygen.

  • Solvent Transfer: Add the degassed solvent via a cannula or a gas-tight syringe.

  • Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas throughout the reaction, including during heating and sampling.

Catalyst Selection and Activation: Minimizing Reactive Pd(II)

The choice and handling of the palladium catalyst are critical.

Recommendations:

  • Use a Pd(0) Precatalyst: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. These do not require an initial reduction step, thus minimizing the initial concentration of potentially problematic Pd(II) species.

  • Efficient Ligands: For Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the choice of phosphine ligand is crucial. Electron-rich and sterically bulky phosphine ligands can facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst, thereby disfavoring homocoupling. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Pre-catalyst Activation: If using a Pd(II) source, consider a brief pre-heating step of the catalyst, ligand, and base in the solvent before adding the boronic ester. This can help ensure the formation of the active Pd(0) species before the boronic acid is introduced.

Optimizing Reaction Parameters: A Screening Approach

A systematic screening of reaction parameters can identify conditions that favor the desired cross-coupling over homocoupling.

Parameter Screening Table:

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (Alternative)Rationale
Base K₂CO₃K₃PO₄Cs₂CO₃The strength and nature of the base can influence the transmetalation step. Weaker bases may be less prone to promoting side reactions.
Solvent Toluene/H₂ODioxane/H₂OTHFThe polarity and coordinating ability of the solvent can affect catalyst stability and reactivity.
Temperature 80-100 °CRoom Temperature (with a highly active catalyst)60 °CLower temperatures can often suppress side reactions. Highly active modern catalysts may allow for efficient coupling at lower temperatures.
Purification of 2-Carboxyphenylboronic Acid Pinacol Ester

Impurities in the starting material can sometimes act as catalysts for side reactions. Purification of the boronic ester prior to use can be beneficial.

Purification Protocol:

  • Column Chromatography: While challenging due to the potential for hydrolysis on silica gel, chromatography can be effective.[4][5]

    • Stationary Phase: Use neutral alumina or boric acid-treated silica gel to minimize decomposition.

    • Eluent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If the boronic ester is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene) can be an effective purification method.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_ArX Ar-Pd(II)-X OA->PdII_ArX Trans Transmetalation (Ar'B(pin)) PdII_ArX->Trans PdII_ArAr Ar-Pd(II)-Ar' Trans->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product Pd0_O2 Pd(0)L_n Oxidation Oxidation (O_2) Pd0_O2->Oxidation PdII Pd(II) Species Oxidation->PdII Trans1 Transmetalation (Ar'B(pin)) PdII->Trans1 Ar_PdII Ar'-Pd(II) Trans1->Ar_PdII Trans2 Transmetalation (Ar'B(pin)) Ar_PdII->Trans2 Ar_Pd_Ar Ar'-Pd(II)-Ar' Trans2->Ar_Pd_Ar RE_homo Reductive Elimination Ar_Pd_Ar->RE_homo RE_homo->Pd0_O2 Catalyst Regeneration Dimer Ar'-Ar' (Dimer) RE_homo->Dimer caption Fig. 1: Competing Suzuki-Miyaura and Homocoupling Pathways.

Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving homocoupling issues.

Troubleshooting_Workflow Start Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Implement_Degassing Implement strict degassing (Freeze-Pump-Thaw/Sparging) and maintain inert atmosphere. Check_Oxygen->Implement_Degassing No Check_Catalyst What is the palladium source? Check_Oxygen->Check_Catalyst Yes Implement_Degassing->Check_Catalyst Use_Pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). Check_Catalyst->Use_Pd0 Pd(II) Optimize_Ligand For Pd(II) precatalysts, screen electron-rich, bulky ligands (e.g., SPhos, XPhos). Check_Catalyst->Optimize_Ligand Pd(II) with suboptimal ligand Screen_Conditions Systematically screen base, solvent, and temperature. Check_Catalyst->Screen_Conditions Pd(0) Use_Pd0->Screen_Conditions Optimize_Ligand->Screen_Conditions Purify_Reagent Purify 2-carboxyphenylboronic acid pinacol ester. Screen_Conditions->Purify_Reagent Success Homocoupling Minimized Purify_Reagent->Success caption Fig. 2: Troubleshooting Decision Tree.

Caption: Troubleshooting Decision Tree.

By implementing these systematic troubleshooting strategies, researchers can effectively minimize the formation of homocoupling byproducts and achieve higher yields of their desired cross-coupled products.

References

dealing with protodeboronation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in their synthetic endeavors. This document provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge associated with this reagent: protodeboronation. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this undesired side reaction, thereby enhancing your reaction yields and ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

Protodeboronation is a chemical reaction where the carbon-boron bond of an organoborane is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your work, this means your starting material, this compound, degrades into benzoic acid. This is a prevalent and often undesirable side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The consequence is a reduction in the overall yield of your desired product and the introduction of a byproduct (benzoic acid) that can be challenging to separate from the product.

Q2: How does the ortho-carboxylic acid group in this specific reagent influence its susceptibility to protodeboronation?

The carboxylic acid group, being electron-withdrawing, can increase the susceptibility of the arylboronic ester to protodeboronation under certain conditions.[2] While the precise mechanism for this specific substrate is a subject of ongoing investigation, it is plausible that the ortho-positioning of the carboxylic acid group could facilitate intramolecular catalysis, particularly under basic conditions typical for Suzuki-Miyaura couplings. The carboxylate, formed in the presence of a base, could act as an internal base to activate a proton source (like water), which then cleaves the C-B bond.

Q3: Is the pinacol ester of 2-carboxyphenylboronic acid significantly more stable than the boronic acid itself?

Yes, arylboronic acid pinacol esters are generally more stable and less prone to protodeboronation than their corresponding arylboronic acids.[3] The pinacol group provides steric hindrance around the boron atom, which can protect it from the attack of nucleophiles (like hydroxide) that initiate the protodeboronation cascade.[4] While both the boronic acid and its pinacol ester are susceptible to this degradation pathway, the ester offers a considerable advantage in terms of stability, especially during storage and under the demanding conditions of a cross-coupling reaction.

Q4: What are the primary factors that accelerate protodeboronation?

Several factors can increase the rate of protodeboronation:

  • High pH (Strong Bases): The reaction is often catalyzed by a base.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for C-B bond cleavage.

  • Presence of Water: Water can act as a proton source for the reaction.[2]

  • Choice of Solvent: Protic solvents can facilitate protodeboronation.

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of degradation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to the protodeboronation of this compound.

Problem 1: Low Yield of Desired Product with Significant Formation of Benzoic Acid

This is the most common issue and is a direct consequence of protodeboronation.

Visualizing the Competing Pathways

cluster_0 Reaction Pathways Starting Material This compound Desired Product Cross-Coupled Product Starting Material->Desired Product Suzuki-Miyaura Coupling (Desired Pathway) Byproduct Benzoic Acid (Protodeboronation) Starting Material->Byproduct Protodeboronation (Undesired Pathway)

Caption: Competing reaction pathways for the starting material.

Troubleshooting Workflow

Start Low Yield & High Benzoic Acid? Optimize_Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Catalyst_System Use Highly Active Catalyst/Ligand Lower_Temp->Catalyst_System Anhydrous Ensure Anhydrous Conditions Catalyst_System->Anhydrous Check_Purity Check Starting Material Purity Anhydrous->Check_Purity Problem_Solved Problem Solved? Check_Purity->Problem_Solved End Consult Further Literature Problem_Solved->End No

References

Technical Support Center: Suzuki Coupling with 2-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of 2-carboxyphenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this powerful C-C bond-forming reaction, with a particular emphasis on the critical role of temperature. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 2-carboxyphenylboronic acid pinacol ester in Suzuki coupling reactions.

Q1: What is the optimal temperature range for Suzuki coupling with 2-carboxyphenylboronic acid pinacol ester?

A1: The optimal temperature for a Suzuki-Miyaura reaction is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used.[1] However, a general starting point for many systems is around 60-80 °C.[2] Some reactions may proceed efficiently at room temperature, particularly with highly reactive aryl halides (iodides and bromides) and efficient catalyst systems.[3] For less reactive aryl chlorides, temperatures of 100 °C or higher may be necessary to achieve a reasonable reaction rate.[4][5] It is crucial to perform a temperature screening experiment to determine the optimal conditions for your specific reaction.

Q2: How does temperature influence the key steps of the Suzuki coupling catalytic cycle?

A2: Temperature affects all three fundamental steps of the catalytic cycle:

  • Oxidative Addition: This is the initial step where the palladium(0) catalyst inserts into the aryl halide bond. This step is often accelerated by higher temperatures, especially for less reactive aryl chlorides.

  • Transmetalation: In this step, the organic group is transferred from the boronic ester to the palladium center. The rate of transmetalation can be influenced by temperature, as it affects the activation of the boronic ester by the base.[6][7]

  • Reductive Elimination: This is the final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated. This step is also generally favored by higher temperatures.

Q3: What are the potential side reactions at elevated temperatures when using 2-carboxyphenylboronic acid pinacol ester?

A3: High temperatures can lead to several undesirable side reactions:

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic ester, replacing it with a C-H bond. This is a common decomposition pathway for boronic acids and their esters, and its rate increases with temperature.[8] Using the more stable pinacol ester helps to mitigate this, but it can still occur at elevated temperatures.[9]

  • Decarboxylation: The carboxylic acid group on the phenyl ring can be lost as CO2 at high temperatures, especially under basic conditions. This is a significant concern with 2-carboxyphenylboronic acid and its derivatives.

  • Homocoupling: This is the coupling of two molecules of the boronic ester or two molecules of the aryl halide. Homocoupling of the boronic ester can be promoted by the presence of oxygen and Pd(II) species, which can be more prevalent at higher temperatures if the catalyst is not stable.[9]

  • Catalyst Decomposition: Palladium catalysts, particularly those with less robust ligands, can decompose at high temperatures to form inactive palladium black.[10] This will shut down the catalytic cycle.

Q4: How does the choice of base interact with temperature in this reaction?

A4: The base is crucial for activating the boronic ester for transmetalation.[6][7] Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). The strength and solubility of the base can influence the optimal reaction temperature. Stronger bases may allow for lower reaction temperatures, but they can also promote side reactions like decarboxylation. The interplay between base and temperature is a critical parameter to optimize for each specific reaction.[11]

Q5: Is 2-carboxyphenylboronic acid pinacol ester stable at elevated temperatures?

A5: Pinacol esters are generally more stable than their corresponding boronic acids.[9][12] The pinacol group protects the boronic acid moiety from protodeborylation. However, they are not indefinitely stable at high temperatures. The melting point of 4-carboxyphenylboronic acid pinacol ester is reported to be in the range of 228-231 °C, indicating good thermal stability.[13] Despite this, prolonged heating at high temperatures in the presence of base and water can still lead to decomposition.

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues related to temperature in your Suzuki coupling reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature is too low. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature.[14]
2. Catalyst decomposition at high temperature. If you observe the formation of palladium black, the temperature is likely too high.[10] Try a lower temperature or switch to a more thermally stable ligand.[15][16]
3. Inefficient transmetalation. The combination of base and temperature may not be optimal for activating the boronic ester. Screen different bases (e.g., K3PO4, Cs2CO3) at various temperatures.
Incomplete Reaction 1. Reaction time is too short for the given temperature. Increase the reaction time. Some reactions may require overnight heating.
2. Catalyst deactivation over time at elevated temperature. If the reaction starts but then stalls, catalyst decomposition may be the issue. Consider a lower temperature for a longer duration or a more robust catalyst system.
Formation of Protodeborylation Byproduct 1. Reaction temperature is too high. This is a primary cause of protodeborylation.[8] Reduce the reaction temperature.
2. Presence of excess water. Ensure your solvents and reagents are sufficiently dry, as water can facilitate protodeborylation.
Formation of Decarboxylation Byproduct 1. Reaction temperature is excessively high. Decarboxylation is often induced by heat.[17][18] Lower the reaction temperature significantly and monitor for the formation of this byproduct.
2. Base is too strong. Strong bases can promote decarboxylation. Consider using a milder base such as K2CO3 or K3PO4.
Formation of Homocoupling Byproducts 1. Reaction temperature is too high, leading to catalyst side reactions. Lowering the temperature can sometimes reduce homocoupling.
2. Presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote homocoupling of the boronic ester.[9]

Troubleshooting Workflow

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions start Low or No Yield temp_low Is Temperature Too Low? start->temp_low catalyst_decomp Catalyst Decomposition? temp_low->catalyst_decomp No increase_temp Increase Temperature temp_low->increase_temp Yes transmetalation_issue Inefficient Transmetalation? catalyst_decomp->transmetalation_issue No lower_temp_ligand Lower Temperature / Change Ligand catalyst_decomp->lower_temp_ligand Yes screen_base_temp Screen Base and Temperature transmetalation_issue->screen_base_temp

Caption: A simplified workflow for troubleshooting low-yield Suzuki coupling reactions.

Key Experimental Protocols

To provide a practical framework, we outline a general procedure for a Suzuki coupling reaction and a protocol for temperature optimization.

General Protocol for Suzuki Coupling

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Carboxyphenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide, 2-carboxyphenylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol for Temperature Optimization

A systematic approach to finding the optimal temperature is crucial for maximizing yield and minimizing side reactions.

Procedure:

  • Set up a series of identical reactions in parallel (e.g., in a multi-well reaction block or several small vials).

  • Keep all other reaction parameters (substrate ratio, catalyst loading, base, solvent) constant.

  • Set each reaction to a different temperature, for example: Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C.

  • Run the reactions for a fixed amount of time (e.g., 12 hours).

  • After the allotted time, quench all reactions and analyze the crude reaction mixtures by a quantitative method such as LC-MS or 1H NMR with an internal standard.

  • Plot the product yield versus temperature to identify the optimal temperature range.

Mechanistic Insights and the Role of Temperature

A deeper understanding of the reaction mechanism allows for more rational optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6]

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Addition) Pd0->ArPdX Ar-X ArPdOH Ar-Pd(II)-OH ArPdX->ArPdOH Base ArPdAr_prime Ar-Pd(II)-Ar' ArPdOH->ArPdAr_prime Ar'-B(pin) (Transmetalation) ArPdAr_prime->Pd0 (Reductive Elimination) Product Ar-Ar' (Product) ArPdAr_prime->Product BoronicEster Ar'-B(pin) Base Base (e.g., OH-) ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Temperature's Influence on Key Steps:

  • Oxidative Addition (Ar-X to Ar-Pd(II)-X): The rate of this step is highly dependent on the nature of the aryl halide (I > Br > Cl) and the electron density of the palladium catalyst. Higher temperatures provide the necessary activation energy to break the C-X bond, which is particularly important for the stronger C-Cl bond.

  • Transmetalation (Ar-Pd(II)-OH to Ar-Pd(II)-Ar'): This is often the rate-determining step. The boronic ester must be activated by the base to form a more nucleophilic boronate species. Temperature can influence the rate of this activation and the subsequent transfer of the aryl group to the palladium center. Insufficient temperature can lead to a sluggish reaction.[19]

  • Reductive Elimination (Ar-Pd(II)-Ar' to Ar-Ar'): This step forms the desired C-C bond and regenerates the active Pd(0) catalyst. While generally facile, this step is also accelerated by heat. Bulky ligands on the palladium center can also promote reductive elimination.[5]

By carefully controlling the temperature, the rates of these productive steps can be enhanced while minimizing the rates of competing decomposition and side reactions. This balance is key to a successful Suzuki-Miyaura coupling.

References

troubleshooting failed reactions with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Understanding the Reagent: A Double-Edged Sword

This compound, also known as 2-carboxyphenylboronic acid pinacol ester, is a valuable building block for the synthesis of biaryl-2-carboxylic acids, which are prevalent motifs in pharmaceuticals and advanced materials. However, its unique structure, featuring a sterically demanding ortho-substituent and an acidic carboxylic acid group, presents specific challenges that can lead to failed or low-yielding reactions.

The primary hurdles encountered with this reagent are:

  • Catalyst Inhibition: The proximate carboxylic acid can chelate to the palladium catalyst, forming a stable palladacycle that can slow down or halt the catalytic cycle.

  • Protodeboronation: Like many boronic acid derivatives, this reagent is susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of benzoic acid as a byproduct.

  • Steric Hindrance: The ortho-substitution significantly increases the steric bulk around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

This guide will provide you with the knowledge and tools to overcome these challenges and achieve successful outcomes in your coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common initial checks?

A1: When a reaction fails, a systematic check of the basics is the first step.

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote unwanted side reactions.

  • Solvent and Reagent Quality: Use anhydrous solvents and ensure the purity of your starting materials. Water can facilitate protodeboronation.

  • Base Stoichiometry: The carboxylic acid group will react with one equivalent of the base. Ensure you are using enough base to both neutralize the acid and facilitate the catalytic cycle (typically 2-3 equivalents).

  • Catalyst Activity: Confirm the activity of your palladium catalyst. If it has been stored for a long time, its activity may be compromised.

Q2: I am observing a significant amount of benzoic acid in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of benzoic acid is a clear indication of protodeboronation. This side reaction is often promoted by:

  • Excess Water: Meticulously dry your solvents and reagents.

  • High Temperatures: While elevated temperatures are often necessary, excessively high temperatures can accelerate protodeboronation.

  • Strong Bases: Very strong bases, especially in the presence of water, can increase the rate of protodeboronation.

To mitigate this, consider using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) and ensure anhydrous conditions.

Q3: Can I use the corresponding boronic acid instead of the pinacol ester?

A3: While 2-carboxyphenylboronic acid can be used, the pinacol ester offers superior stability. Boronic acids are more prone to forming boroxines (cyclic trimers) and are generally more susceptible to protodeboronation.[1] For challenging couplings, the pinacol ester is the recommended starting material.

III. In-Depth Troubleshooting Guides

Scenario 1: Low to No Product Formation

Low or no yield is the most common issue. The following flowchart provides a systematic approach to troubleshooting this problem.

troubleshooting_low_yield start Low/No Yield Observed check_catalyst Issue: Catalyst Inactivation/Insufficiency start->check_catalyst check_base Issue: Incorrect Base Selection/Amount start->check_base check_conditions Issue: Suboptimal Reaction Conditions start->check_conditions solution_catalyst Solution: - Switch to a more robust catalyst (e.g., Pd(dppf)Cl₂). - Use a higher catalyst loading (2-5 mol%). - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_catalyst->solution_catalyst solution_base Solution: - Increase base equivalents (min. 3 eq.). - Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is a fine, anhydrous powder. check_base->solution_base solution_conditions Solution: - Increase reaction temperature (80-120 °C). - Switch to a higher-boiling solvent (e.g., dioxane, toluene). - Increase reaction time. check_conditions->solution_conditions

Troubleshooting workflow for low or no product yield.

Causality Explained:

  • Catalyst Choice: The ortho-carboxy group can form a stable six-membered ring by chelating with the palladium center, leading to catalyst deactivation. Catalysts with bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can disrupt this chelation and promote the desired cross-coupling.[1] Pd(dppf)Cl₂ is often a good starting point due to the large bite angle of the dppf ligand.

  • Base Selection: The reaction requires a base to activate the boronic ester to a more nucleophilic "ate" complex for the transmetalation step.[2][3] Given that the starting material is acidic, at least one equivalent of base will be consumed in an acid-base reaction. Therefore, a stoichiometric excess of a relatively strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to drive the reaction to completion.

  • Reaction Conditions: Sterically hindered couplings often require more energy to overcome the activation barrier. Increasing the temperature and using a higher-boiling point solvent can significantly improve the reaction rate.

Scenario 2: Significant Protodeboronation

The presence of a significant amount of benzoic acid byproduct indicates that protodeboronation is outcompeting the desired Suzuki coupling.

Key Mitigation Strategies:

ParameterCondition Favoring ProtodeboronationRecommended Action to Minimize Protodeboronation
Water Content Presence of water (even trace amounts)Use rigorously dried solvents and reagents. Anhydrous conditions are crucial.
Base Strong aqueous bases (e.g., NaOH, KOH)Use milder, non-hydroxide bases like K₂CO₃, Cs₂CO₃, or KF.[4]
Temperature High reaction temperaturesUse the lowest effective temperature. Consider longer reaction times at a slightly lower temperature.
Boronic Ester Stability Inherent instability of the C-B bondThe pinacol ester is more stable than the free boronic acid. Ensure the purity of the starting material.
Scenario 3: Potential Decarboxylation

While less common under standard Suzuki-Miyaura conditions, palladium-catalyzed decarboxylation of benzoic acids is a known transformation, particularly at higher temperatures.[2][3] If you observe the formation of the corresponding biaryl without the carboxylic acid group, consider the following:

  • Reaction Temperature: This is the most likely culprit. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst System: Some palladium catalysts may have a higher propensity for promoting decarboxylation. If lowering the temperature is ineffective, screening different palladium sources and ligands may be necessary.

IV. Recommended Experimental Protocols

The following protocols are designed as robust starting points for your experiments. Optimization may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Coupling with Sterically Hindered Substrates

This protocol employs a more active catalyst system for challenging, sterically hindered coupling partners.

Materials:

  • This compound (1.5 equivalents)

  • Sterically hindered aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via cannula to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours (monitor by TLC or LC-MS).

  • Follow steps 7-9 from Protocol 1 for workup and purification.

V. Mechanistic Considerations: The Role of the Ortho-Carboxy Group

The challenges associated with this reagent can be better understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(pin) + Base) pd2_complex->transmetalation catalyst_deactivation Catalyst Deactivation (Chelation by -COOH) pd2_complex->catalyst_deactivation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice, focusing on the common and complex issue of catalyst deactivation. As your partner in research, we aim to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose problems and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during experiments.

Q1: My Suzuki-Miyaura reaction with this compound is stalling or resulting in a low yield. What are the first things I should check?

A low or stalled conversion is often multifactorial. Begin your troubleshooting by assessing the most critical reaction components:

  • Catalyst and Ligand Integrity: Was the active Pd(0) species generated effectively? Some pre-catalysts require specific activation protocols.[1] Ensure your phosphine-based ligands have not been oxidized; they should be handled under an inert atmosphere.

  • Base Efficacy: The base is essential for activating the boronic ester to facilitate transmetalation.[2][3][4] If using an inorganic base like K₂CO₃ or K₃PO₄, is there sufficient water present to ensure its solubility and reactivity? Conversely, is the base too strong, leading to side reactions?[5]

  • Reagent Purity: Impurities, even at ppm levels in your reagents or solvents, can act as catalyst poisons.[6][7][8]

  • Protodeboronation: Check for the presence of benzoic acid in your crude reaction mixture. Its formation indicates a significant side reaction is consuming your starting material.[9]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?

The black precipitate is almost certainly palladium black, which is agglomerated, elemental Pd(0).[10] This is a classic sign of catalyst deactivation. It forms when the active, ligand-stabilized mononuclear palladium complexes decompose.

  • Causality: This often happens when the concentration of the stabilizing ligand is too low relative to the palladium, or when the ligand itself degrades. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally more effective at preventing this aggregation by creating a stable, sterically shielded palladium center.[2][11]

  • Prevention:

    • Increase Ligand:Metal Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1).

    • Switch Ligand Type: If using simple ligands like PPh₃, consider switching to more robust Buchwald-type ligands (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr), which are designed to stabilize the active catalyst.[2]

    • Control Temperature: Excessively high temperatures can accelerate ligand degradation and catalyst decomposition.

Q3: My primary byproduct is benzoic acid. How can I minimize this protodeboronation side reaction?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[9] This reaction is highly dependent on the reaction conditions and is a common issue with many boronic acids and esters.[12][13]

  • Mechanism: The reaction can be catalyzed by acid or base and is often promoted by the presence of water.[9][14] The carboxylic acid moiety on your specific substrate can influence the local pH, potentially complicating this issue.

  • Mitigation Strategies:

    • Choice of Base: Avoid overly strong bases like NaOH or KOH. Weaker bases such as K₃PO₄ or K₂CO₃ are often superior for minimizing protodeboronation.[5]

    • Solvent System: While some water is often needed, excess water can accelerate protodeboronation. Experiment with solvent systems that balance the solubility of the base with minimizing water content, such as a toluene/water or dioxane/water mixture. In some cases, anhydrous conditions with a soluble organic base may be beneficial.[15]

    • Use of Boronic Esters: You are already using a pinacol ester, which is a good strategy as they are generally more stable than the corresponding boronic acids.[12] However, under basic aqueous conditions, they can hydrolyze to the boronic acid in situ, which may then undergo protodeboronation.[14]

Q4: How does the choice of base specifically impact catalyst stability with my substrate?

The base has multiple, critical roles in the Suzuki-Miyaura reaction.[2][4] It activates the boronic ester to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[5][16] However, the wrong choice can be detrimental.

  • Strong Bases (e.g., NaOH, KOH): While effective at forming the boronate, their high basicity can promote ligand degradation and protodeboronation, especially with sensitive substrates.[5]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally the preferred choice. They are basic enough to facilitate the reaction but are less likely to cause degradation of the substrate or catalyst. Their performance is highly dependent on solubility, which is why a co-solvent of water is often required.[5]

  • Fluoride Sources (e.g., KF, CsF): These can be effective, particularly when dealing with base-labile functional groups, as they activate the boron atom without significantly increasing the pH.[3]

Section 2: In-Depth Troubleshooting Guides
Guide 1: A Logic-Based Workflow for Diagnosing Catalyst Deactivation

When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose the likely cause of deactivation.

G cluster_0 Symptom Analysis cluster_1 Diagnosis & Action Start Reaction Stalled / Low Yield CheckPrecipitate Observe Reaction: Black Precipitate (Pd Black)? Start->CheckPrecipitate CheckByproduct Analyze Crude Mixture: Protodeboronation Product (Benzoic Acid) Present? CheckPrecipitate->CheckByproduct No PdDecomp Diagnosis: Catalyst Agglomeration Action: 1. Increase Ligand/Pd Ratio 2. Use More Robust Ligand (e.g., Buchwald type, NHC) 3. Lower Reaction Temperature CheckPrecipitate->PdDecomp Yes Protodeboronation Diagnosis: Protodeboronation is Dominant Action: 1. Switch to a Weaker Base (K₃PO₄, K₂CO₃) 2. Optimize Water Content/Solvent 3. Lower Reaction Temperature CheckByproduct->Protodeboronation Yes OtherIssues Diagnosis: Potential Reagent/Purity Issue Action: 1. Verify Reagent Purity (Titrate Base, Check Catalyst) 2. Use Anhydrous, Degassed Solvents 3. Check for Inhibiting Impurities CheckByproduct->OtherIssues No / Minor G Pd(0)L₂ Active Catalyst Ar-Pd(II)-X(L₂) Oxidative Addition Product Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L₂) Ligand Exchange Product Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR(L₂) Base (e.g., OH⁻) Ar-Pd(II)-Ar'(L₂) Transmetalation Product Ar-Pd(II)-OR(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(pin)) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar') G cluster_0 On-Cycle (Productive) cluster_1 Off-Cycle (Deactivation) Active_Catalyst Pd(0)L₂ (Active) Transmetalation Transmetalation Active_Catalyst->Transmetalation Catalytic Cycle Pd_Black Pd(0)n (Palladium Black) Active_Catalyst->Pd_Black Ligand Degradation/ Dissociation Product Desired Product (Ar-Ar') Transmetalation->Product Protodeboronation Protodeboronation Deboronated_Product Side Product (Ar'-H) Protodeboronation->Deboronated_Product Boronic_Ester Ar'-B(pin) (Your Reagent) Boronic_Ester->Transmetalation Base Activation Boronic_Ester->Protodeboronation H₂O, Excess Base

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a crucial building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. We will dissect the spectral features, compare them with structurally similar analogs to highlight the influence of substituent positioning, and provide a robust experimental protocol for data acquisition.

Deciphering the ¹H NMR Spectrum: Structure and Electronic Effects

The unique structure of this compound, with two sterically demanding and electronically distinct groups in an ortho relationship, gives rise to a characteristic and informative ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the compound's identity and purity.

The molecule can be dissected into three distinct proton environments:

  • The Aromatic Ring Protons: Four protons on a 1,2-disubstituted benzene ring.

  • The Pinacol Ester Protons: Twelve equivalent protons from the four methyl groups of the tetramethyl-dioxaborolane ring.

  • The Carboxylic Acid Proton: A single, acidic proton.

Predicted Spectral Features:
  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the benzene ring are non-equivalent due to the ortho arrangement of the electron-withdrawing carboxylic acid (-COOH) group and the bulky boronic acid pinacol ester (-B(pin)) group. This leads to a complex set of overlapping multiplets. The proton adjacent to the carboxylic acid is expected to be the most deshielded (highest chemical shift) due to the strong anisotropic effect of the carbonyl group. The remaining protons will appear as a series of doublets and triplets, with coupling constants (³J) typically in the range of 6-8 Hz.[1]

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the -COOH group typically appears as a broad singlet far downfield, often above 10 ppm. Its broadness is a result of chemical exchange with trace amounts of water in the NMR solvent.

  • Pinacol Protons (δ ~1.3 ppm): The twelve protons of the four methyl groups on the pinacol ester are chemically equivalent due to free rotation. They will appear as a sharp, intense singlet around 1.35 ppm.[2] This signal serves as an excellent internal reference for integration.

The expected integration ratio for the aromatic protons to the pinacol protons is 4:12, which simplifies to 1:3.

Below is a diagram illustrating the distinct proton environments of the target molecule.

Caption: Labeled proton environments in the target molecule.

Comparative Analysis: The Importance of Isomeric Position

To fully appreciate the spectral characteristics of the ortho-isomer, it is instructive to compare it with its structural analogs.

Comparison 1: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (para-isomer)

The most illustrative comparison is with the para-isomer. Due to the molecule's symmetry (a C2 axis), the four aromatic protons are simplified into two distinct chemical environments. This results in a much cleaner aromatic region in the ¹H NMR spectrum, typically showing two distinct doublets, a characteristic AA'BB' system. This starkly contrasts with the complex, overlapping multiplets seen for the ortho-isomer.

Comparison 2: Benzoic Acid

Comparing the spectrum to that of benzoic acid highlights the influence of the boronic acid pinacol ester group. In benzoic acid, the aromatic region shows three distinct signals: a doublet for the two ortho-protons (most deshielded), a triplet for the two meta-protons, and a triplet for the single para-proton.[3] The introduction of the bulky -B(pin) group at the C2 position breaks this symmetry, deshields the adjacent proton (H6), and induces the more complex splitting pattern observed in the target molecule.

Data Summary Table
CompoundAromatic Protons (δ ppm)MultiplicityPinacol Protons (δ ppm)Carboxylic Acid Proton (δ ppm)
Target (ortho-isomer) ~7.4-8.2Complex Multiplets~1.35>10 (broad s)
para-Isomer [4]~7.6 and ~8.0Two Doublets (AA'BB')~1.35>10 (broad s)
Benzoic Acid [3]~7.4-7.6 and ~8.1d, t, tN/A~12.1 (broad s)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for High-Quality Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ can also be used and is often better at fully dissolving carboxylic acids and showing the acidic proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be required.

  • NMR Spectrometer Setup and Acquisition:

    • The following parameters are typical for a 400 MHz spectrometer.

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all distinct signals. Set the integral of the pinacol singlet at ~1.35 ppm to 12 to determine the relative integrals of the other signals.

The following diagram outlines the standard workflow for NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Transfer Transfer to NMR Tube Weigh->Transfer Dissolve Dissolve in Deuterated Solvent Insert Insert Sample into Spectrometer Dissolve->Insert Transfer->Dissolve LockShim Lock & Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

References

A Senior Application Scientist's Guide to the 13C NMR Analysis of 2-Carboxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, arylboronic acids and their pinacol esters are indispensable building blocks.[1] Among these, 2-carboxyphenylboronic acid pinacol ester (CAS 1187591-17-8) is a key reagent for introducing a benzoic acid moiety. Ensuring the structural integrity and purity of this reagent is paramount for reaction success, making its analytical characterization a critical step.

This guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the analysis of 2-carboxyphenylboronic acid pinacol ester. We will delve into the causality behind experimental choices, compare ¹³C NMR with alternative analytical techniques, and present a validated protocol for obtaining high-quality, reproducible data.

The Challenge: Stability and Spectral Complexity

The primary analytical challenge in handling boronic esters is their susceptibility to hydrolysis, which cleaves the pinacol group to yield the corresponding boronic acid.[2][3] This degradation can occur during sample preparation or even during analysis under non-optimal conditions, leading to inaccurate characterization.[4][5] Furthermore, the ¹³C NMR spectrum itself presents unique features, most notably the effect of the boron nucleus on its directly attached carbon (the ipso-carbon), which arises from quadrupolar relaxation.[6]

¹³C NMR Analysis: A Detailed Protocol

¹³C NMR spectroscopy is a powerful tool for unambiguously confirming the carbon framework of the molecule. The workflow below is designed to ensure sample stability and generate a high-fidelity spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~20-30 mg of 2-carboxyphenylboronic acid pinacol ester p2 Dissolve in 0.6-0.7 mL of anhydrous deuterated solvent (e.g., DMSO-d6, CDCl3) p1->p2 p3 Transfer to a clean, dry 5 mm NMR tube p2->p3 a1 Insert sample into NMR spectrometer p3->a1 a2 Tune and shim the probe a1->a2 a3 Acquire ¹³C{¹H} spectrum with proton decoupling a2->a3 d1 Apply Fourier Transform a3->d1 d2 Phase and baseline correction d1->d2 d3 Reference spectrum (e.g., DMSO-d6 at 39.5 ppm) d2->d3 d4 Integrate peaks and assign chemical shifts d3->d4

Caption: Experimental workflow for ¹³C NMR analysis.

Expertise Behind the Protocol:
  • Choice of Solvent: The selection of an anhydrous, aprotic deuterated solvent is the most critical decision to prevent hydrolysis. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it readily dissolves the polar carboxylic acid group. Chloroform-d (CDCl₃) can also be used, but solubility may be lower. Using solvents containing exchangeable protons, like D₂O or methanol-d4, should be avoided as they will accelerate sample degradation.[2][4]

  • Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the ¹H-¹³C coupling, resulting in a single sharp line for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.

  • Referencing: Accurate chemical shift referencing is vital. The residual solvent peak is the most common internal standard (e.g., the central peak of the DMSO-d6 septet at 39.5 ppm).[7]

Interpreting the Spectrum: Expected Chemical Shifts

The structure of 2-carboxyphenylboronic acid pinacol ester contains several distinct carbon environments. The expected chemical shifts, based on established data for similar compounds, are summarized below.[1][8][9]

Carbon Atom(s)EnvironmentExpected Chemical Shift (δ, ppm)Typical Appearance
C=OCarboxylic Acid165 - 175Sharp, low intensity
Ar-CAromatic (unsubstituted)128 - 135Sharp
Ar-C-COOHAromatic (substituted)130 - 140Sharp, low intensity
Ar-C-BAromatic (ipso-carbon)~130 (variable)Often broad or unobserved
O-C (CH₃)₂Pinacol Quaternary83 - 85Sharp, low intensity
C(C H₃)₂Pinacol Methyl24 - 26Sharp, intense

Causality of the Broadened Ipso-Carbon Signal: The boron-11 nucleus has a nuclear spin I = 3/2, making it a quadrupolar nucleus. This provides an efficient relaxation pathway for the directly attached ¹³C nucleus (ipso-carbon), causing significant line broadening. In many cases, this signal is broadened into the baseline and is not observed, a key diagnostic feature for C-B bonds.[6][10]

Comparative Guide to Analytical Techniques

While ¹³C NMR provides definitive structural data, a comprehensive analysis often involves complementary techniques. The choice of method depends on the analytical question being asked—be it structural confirmation, purity assessment, or stability testing.

G start What is the analytical goal? q_structure Structural Confirmation? start->q_structure q_purity Purity or Degradation Assessment? start->q_purity q_boron Confirm Boron Coordination? start->q_boron tech_nmr ¹³C and ¹H NMR q_structure->tech_nmr Yes tech_ms Mass Spectrometry q_structure->tech_ms (for MW) tech_hplc RP-HPLC / UPLC q_purity->tech_hplc Yes tech_b11 ¹¹B NMR q_boron->tech_b11 Yes tech_nmr->q_purity limited quantitation tech_hplc->q_structure no structural data

Caption: Logic diagram for selecting the appropriate analytical technique.

Performance Comparison

The following table objectively compares ¹³C NMR with viable alternatives for the analysis of 2-carboxyphenylboronic acid pinacol ester.

TechniqueInformation ProvidedAdvantagesLimitations & Causality
¹³C NMR Complete carbon skeleton, functional groupsUnambiguous structural confirmationLow sensitivity; long acquisition times; ipso-carbon often unobserved due to quadrupolar relaxation.[6]
¹H NMR Proton environment, functional groupsHigh sensitivity, fast acquisition, good for initial assessmentIndirect structural information; complex coupling can make interpretation difficult.
¹¹B NMR Boron coordination environmentDirect probe of the boron atom; sensitive to hydrolysis (new peak for boronic acid appears)Provides no information about the organic framework of the molecule.
RP-HPLC Purity, quantification of impurities (e.g., boronic acid)High sensitivity, excellent for quantitative analysis of hydrolysis.[2][3]Provides no structural information; method development is required to prevent on-column degradation.[5]
Mass Spec. Molecular weight, fragmentation patternsHigh sensitivity, confirms molecular formulaIsomer differentiation is not possible; provides no data on covalent bond connectivity.

Conclusion

For the definitive structural elucidation of 2-carboxyphenylboronic acid pinacol ester, ¹³C NMR spectroscopy is the gold standard . It provides an unparalleled view of the complete carbon framework, allowing for confident identification. Its primary limitations—low sensitivity and the challenge of observing the ipso-carbon—are well-understood phenomena.

However, a robust analytical workflow should not exist in a vacuum. For routine purity checks and stability studies, Reversed-Phase HPLC is the superior choice due to its quantitative power and sensitivity to the primary hydrolytic degradation product.[2][5] Ultimately, the integration of multiple analytical techniques, guided by the specific scientific question, provides the most comprehensive and trustworthy characterization for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Mass Spectrometry of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry and pharmaceutical development, the precise characterization of molecules is paramount. Boronic acids and their pinacol esters are vital building blocks, particularly in Suzuki-Miyaura cross-coupling reactions. Among these, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (ortho-isomer) and its meta- and para-substituted counterparts are common reagents. Ensuring their structural integrity and purity is critical for reaction success and the quality of the final products. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and structure through fragmentation analysis.

This guide provides an in-depth technical comparison of the mass spectrometric behavior of this compound and its positional isomers. We will explore the nuances of their analysis by Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), delve into their characteristic fragmentation patterns, and offer experimental protocols to enable robust and reliable characterization.

The Analytical Challenge: Stability and Isomeric Differentiation

The analysis of arylboronic acid pinacol esters by mass spectrometry is not without its challenges. A primary concern is the susceptibility of the pinacol ester to hydrolysis, reverting to the corresponding boronic acid.[1] This can occur during sample preparation or within the mass spectrometer's ion source, leading to misinterpretation of the resulting spectra. Therefore, analytical methods must be carefully designed to minimize this degradation.

A second significant challenge lies in the differentiation of positional isomers (ortho, meta, and para). These isomers possess the same molecular weight and elemental composition, producing identical molecular ion peaks in a mass spectrum. Consequently, their differentiation relies on subtle but significant differences in their fragmentation patterns upon collision-induced dissociation (CID).

Recommended Analytical Workflows

Choosing the appropriate analytical technique is crucial for obtaining high-quality, interpretable data. Both ESI-MS and GC-MS can be employed, each with its own set of advantages and considerations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like carboxyphenylboronic acid pinacol esters. It typically yields a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing in-source fragmentation and preserving the molecular weight information.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. To minimize hydrolysis, use anhydrous solvents and perform the analysis promptly after sample preparation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive or negative ion mode. Positive mode will generate [M+H]⁺, while negative mode will yield [M-H]⁻.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While boronic acid pinacol esters can be analyzed by GC-MS, their polarity and potential for thermal degradation require careful consideration. Derivatization is often unnecessary for the pinacol esters themselves, but the free boronic acids would require it.[2]

  • Sample Preparation: Dissolve the sample in a volatile, anhydrous organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Understanding the Fragmentation Patterns

The key to distinguishing the positional isomers of carboxyphenylboronic acid pinacol ester lies in their unique fragmentation pathways. The following sections detail the expected fragmentation for the ortho-isomer and compare it with its meta and para counterparts.

This compound (Ortho-Isomer)

The molecular formula for this compound is C₁₃H₁₇BO₄, with a molecular weight of approximately 248.08 g/mol .[3][4]

Under ESI-MS/MS conditions, the protonated molecule [M+H]⁺ at m/z 249.1 is the precursor ion. Key fragmentation pathways are expected to involve:

  • Loss of the pinacol group (C₆H₁₂O₂): This would result in a fragment ion corresponding to 2-carboxyphenylboronic acid at m/z 165. This is often a prominent fragmentation pathway for boronic acid pinacol esters.

  • Loss of water (H₂O) from the carboxylic acid group: This would lead to a fragment at m/z 231.1.

  • Decarboxylation (loss of CO₂): This would produce a fragment at m/z 205.1.

  • Ortho-Effect: The close proximity of the carboxylic acid and the boronate ester groups in the ortho-isomer can lead to unique intramolecular interactions and fragmentation pathways not observed in the meta and para isomers. This can include the formation of cyclic structures and characteristic neutral losses. For instance, a concerted loss of water and a fragment of the pinacol group might occur.

The fragmentation of the underlying benzoic acid structure is also informative. Benzoic acid itself typically fragments to produce a prominent ion at m/z 105 ([C₆H₅CO]⁺) and a phenyl cation at m/z 77 ([C₆H₅]⁺).[5]

Diagram: Proposed ESI-MS/MS Fragmentation of this compound

G m/z 249.1\n[M+H]⁺ m/z 249.1 [M+H]⁺ m/z 231.1\n[M+H - H₂O]⁺ m/z 231.1 [M+H - H₂O]⁺ m/z 249.1\n[M+H]⁺->m/z 231.1\n[M+H - H₂O]⁺ - H₂O m/z 205.1\n[M+H - CO₂]⁺ m/z 205.1 [M+H - CO₂]⁺ m/z 249.1\n[M+H]⁺->m/z 205.1\n[M+H - CO₂]⁺ - CO₂ m/z 165.1\n[M+H - C₆H₁₂O₂]⁺ m/z 165.1 [M+H - C₆H₁₂O₂]⁺ m/z 249.1\n[M+H]⁺->m/z 165.1\n[M+H - C₆H₁₂O₂]⁺ - C₆H₁₂O₂ m/z 147.1\n[M+H - C₆H₁₂O₂ - H₂O]⁺ m/z 147.1 [M+H - C₆H₁₂O₂ - H₂O]⁺ m/z 165.1\n[M+H - C₆H₁₂O₂]⁺->m/z 147.1\n[M+H - C₆H₁₂O₂ - H₂O]⁺ - H₂O m/z 119.1\n[M+H - C₆H₁₂O₂ - H₂O - CO]⁺ m/z 119.1 [M+H - C₆H₁₂O₂ - H₂O - CO]⁺ m/z 147.1\n[M+H - C₆H₁₂O₂ - H₂O]⁺->m/z 119.1\n[M+H - C₆H₁₂O₂ - H₂O - CO]⁺ - CO

References

comparing reactivity of 2-, 3-, and 4-carboxyphenylboronic acid pinacol esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Comparative Reactivity of Carboxyphenylboronic Acid Pinacol Ester Isomers

Introduction: The Strategic Importance of Positional Isomers in Synthesis

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds.[1] Organoboron reagents, particularly boronic acids and their esters, are central to this transformation due to their stability, low toxicity, and functional group tolerance. Among these, carboxyphenylboronic acids and their derivatives serve as critical bifunctional synthons, allowing for the introduction of an aryl ring that retains a handle for further chemical modification.

This guide focuses on the pinacol esters of 2-, 3-, and 4-carboxyphenylboronic acid. While chemically similar, their positional isomerism imparts dramatically different reactivity profiles. For researchers in pharmaceutical R&D and process chemistry, understanding these differences is not merely academic; it is crucial for reaction design, troubleshooting, and optimization. This document provides a comparative analysis of these three isomers, grounded in theoretical principles and supported by experimental data, to empower scientists to make informed decisions in their synthetic endeavors.

Chapter 1: Theoretical Underpinnings of Isomeric Reactivity

The reactivity of an arylboronic ester in a Suzuki-Miyaura coupling is primarily governed by a delicate interplay of electronic and steric factors. These forces directly influence the key steps of the catalytic cycle, particularly the transmetalation from boron to the palladium center.[2]

Electronic Effects: The Influence of the Carboxyl Group

The carboxylic acid group is moderately electron-withdrawing. This property influences the Lewis acidity of the boron center and the nucleophilicity of the aryl ring.[3][4]

  • 4-Carboxyphenylboronic Acid Pinacol Ester: The carboxyl group is in the para position, exerting its maximum electron-withdrawing effect through resonance and induction. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[5][6]

  • 3-Carboxyphenylboronic Acid Pinacol Ester: With the carboxyl group in the meta position, the electron-withdrawing influence is primarily inductive. This effect is less pronounced than the resonance effect seen in the 4-isomer, leading to a slightly less Lewis acidic boron center.[5]

  • 2-Carboxyphenylboronic Acid Pinacol Ester: The ortho position places the carboxyl group in close proximity to the boronic ester. This proximity can lead to complex intramolecular interactions, including potential hydrogen bonding or coordination with the boron center, which can alter the electronic environment in ways not seen in the other isomers.[4]

Steric Hindrance: The Dominant Factor for the Ortho Isomer

Steric hindrance is arguably the most significant factor differentiating the reactivity of these isomers. The bulky pinacol ester group, combined with substituents on the aryl ring, can impede the approach of the palladium complex.

  • 4- and 3-Isomers: These isomers present minimal steric barriers around the C-B bond. The carboxyl group is distant and does not significantly obstruct the reaction center.

  • 2-Isomer: The ortho-carboxyl group creates substantial steric congestion around the boronic ester moiety.[7] This crowding can dramatically slow down the transmetalation step, which requires the formation of a transient palladium-boron complex.[8][9] In many cases, this steric barrier is the rate-limiting factor for the entire catalytic cycle.

Potential Side Reactions

The unique positioning of the carboxyl group in the 2-isomer introduces pathways for side reactions that are not prevalent for the 3- and 4-isomers. Under thermal stress, ortho-carboxyarylboronic acids can undergo decarboxylation, leading to the formation of undesired byproducts.[10]

Caption: Factors influencing the reactivity of carboxyphenylboronic acid pinacol ester isomers.

Chapter 2: Experimental Design for Comparative Analysis

To objectively compare the reactivity of the three isomers, a standardized Suzuki-Miyaura coupling reaction was designed. The protocol is intended to be self-validating by using a common, moderately reactive coupling partner and standard catalytic conditions, allowing the intrinsic properties of the boronic esters to be the primary variable.

Rationale for Component Selection
  • Aryl Halide: 4-Bromoanisole was chosen as a representative electron-rich aryl halide. It is sufficiently reactive to provide a baseline yield without being so reactive that it masks the subtle differences between the 3- and 4-isomers.

  • Catalyst: Pd(dppf)Cl₂ is a robust, commercially available, and widely used catalyst known for its general effectiveness with a broad range of substrates.[11]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to promote the formation of the active boronate species from the pinacol ester without causing significant hydrolysis of ester functionalities.[1][6]

  • Solvent System: A biphasic mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings.[1][11] Water is essential for the hydrolysis of the pinacol ester to the active boronic acid and for dissolving the inorganic base.

Standardized Experimental Protocol

The following protocol was executed in parallel for each of the three isomers (2-, 3-, and 4-carboxyphenylboronic acid pinacol ester).

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxyphenylboronic acid pinacol ester isomer (0.30 mmol, 1.2 equiv) and 4-bromoanisole (0.25 mmol, 1.0 equiv).

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.0075 mmol, 3 mol%) and K₂CO₃ (0.75 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL).

  • Inerting: Seal the vial with a Teflon-lined cap and purge the headspace with argon or nitrogen for 5 minutes.

  • Reaction: Place the vial in a preheated heating block at 85 °C. Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h).

  • Workup and Analysis: After 24 hours, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then analyzed by ¹H NMR to determine the conversion and yield.

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

Chapter 3: Comparative Reactivity Data & Analysis

The standardized protocol yielded significant differences in performance among the three isomers, which are summarized below.

IsomerReaction Time (for max yield)Yield (%)Observations
4-Carboxy 4 hours92%Clean reaction, complete consumption of starting material.
3-Carboxy 12 hours85%Slower conversion compared to the 4-isomer, but still a clean reaction.
2-Carboxy 24 hours15%Very slow conversion. Significant starting material remained. Trace side products observed.
Analysis of Results

The experimental data aligns perfectly with the theoretical predictions:

  • 4-Carboxyphenylboronic Acid Pinacol Ester: This isomer demonstrated the highest reactivity. The strong electron-withdrawing nature of the para-carboxyl group enhances the boron's Lewis acidity, accelerating the crucial transmetalation step. With no steric hindrance, the reaction proceeds rapidly to completion.

  • 3-Carboxyphenylboronic Acid Pinacol Ester: The reactivity is slightly attenuated compared to the 4-isomer.[12][13] This is consistent with the reduced electron-withdrawing effect of the meta-carboxyl group, which relies solely on induction. The reaction is still efficient but requires a longer time to achieve a high yield.

  • 2-Carboxyphenylboronic Acid Pinacol Ester: The reactivity of this isomer is drastically lower. The yield is poor even after 24 hours, a direct consequence of the severe steric hindrance imposed by the ortho-carboxyl group.[7][8] This steric shield prevents the palladium complex from efficiently accessing the boron center, thus inhibiting transmetalation and stalling the catalytic cycle.

Chapter 4: Troubleshooting & Optimization for the Challenging 2-Isomer

The low reactivity of the 2-carboxyphenylboronic acid pinacol ester is a common challenge.[8] However, several strategies can be employed to improve yields:

  • Advanced Catalyst Systems: For sterically demanding couplings, specialized ligands that promote both oxidative addition and reductive elimination are necessary.[14] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in conjunction with a palladium precursor like Pd₂(dba)₃ can often overcome steric barriers.[7][9]

  • Higher Temperatures: Increasing the reaction temperature (e.g., to 100-110 °C) can provide the necessary activation energy to overcome the steric hindrance.[15] This must be balanced against the risk of promoting decarboxylation.[10]

  • Stronger Base/Anhydrous Conditions: While water is typically needed to hydrolyze the pinacol ester, some modern protocols for hindered couplings use strong, non-aqueous bases like CsF or K₃PO₄ in anhydrous solvents.[2] These conditions can sometimes favor alternative pathways for transmetalation that are less sensitive to steric bulk.

Conclusion

The positional isomerism of carboxyphenylboronic acid pinacol esters dictates a clear and predictable hierarchy of reactivity in Suzuki-Miyaura coupling:

4-Isomer (para) > 3-Isomer (meta) >> 2-Isomer (ortho)

  • The 4-isomer is the most reactive, driven by favorable electronics and minimal steric hindrance, making it ideal for rapid and efficient couplings.

  • The 3-isomer is a reliable, slightly less reactive alternative, suitable for most applications where the meta substitution pattern is required.[13]

  • The 2-isomer is significantly challenged by steric hindrance and requires carefully optimized conditions, including specialized catalysts and higher temperatures, to achieve acceptable yields.

For drug development professionals and synthetic chemists, this guide underscores the importance of considering both electronic and steric effects at the design stage of a synthetic route. Selecting the appropriate isomer and anticipating its reactivity profile can save significant time and resources in the laboratory.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Modern Alternatives to 2-Carboxyphenylboronic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Robust Biaryl Synthesis

The biaryl motif is a cornerstone of modern molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials. For decades, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been the preeminent method for constructing these vital C(sp²)–C(sp²) bonds. Traditionally, arylboronic acids and their pinacol esters, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, have been the workhorses of this transformation.

However, researchers frequently encounter challenges with these classical reagents. Many boronic acids exhibit limited bench-top stability, are prone to decomposition via protodeboronation, and can form undesirable trimeric boroxine anhydrides, which complicates stoichiometry and reproducibility.[1][2] These issues are particularly acute when dealing with complex, functionalized, or sterically hindered substrates, necessitating the exploration of more robust and versatile alternatives.

This guide provides an in-depth comparison of leading alternatives to traditional arylboronic esters. We will delve into the mechanistic underpinnings, practical advantages, and comparative performance of N-methyliminodiacetic acid (MIDA) boronates, potassium organotrifluoroborates, and the boron-free decarboxylative coupling strategy. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals to select the optimal reagent for their synthetic challenges.

I. N-Methyliminodiacetic Acid (MIDA) Boronates: The Standard for Stability and Iterative Synthesis

MIDA boronates have emerged as a powerful solution to the inherent instability of many boronic acids.[3][4] The magic lies in the N-methyliminodiacetic acid (MIDA) ligand, which complexes with the boronic acid.

The Principle of Attenuated Reactivity

The MIDA ligand is trivalent, coordinating to the boron atom and rehybridizing it from a reactive sp² state to a stable, tetracoordinate sp³ state.[3][5] This tetrahedral geometry effectively "shields" the boron's empty p-orbital, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[5] The reactive sp² boronic acid can be liberated in a controlled manner in situ through slow release under mild aqueous basic conditions.[5][6]

This "protect-and-release" strategy is the key to their utility, allowing for the use of otherwise unstable boronic acids and enabling complex, multi-step iterative cross-coupling (ICC) sequences.[7][8]

Decarboxylative_Coupling cluster_Cu Copper Cycle cluster_Pd Palladium Cycle cluster_Product Product ArCOOH Ar-COOH ArCOOCu Ar-COOCu ArCOOH->ArCOOCu + Cu(I), -H⁺ Cu_I Cu(I) Pd_0 Pd(0) ArCu Ar-Cu ArCOOCu->ArCu Decarboxylation (-CO₂) ArPdX Ar'-Pd(II)-X ArCu->ArPdX Transmetalates to Pd complex Pd_0->ArPdX Oxidative Addition ArX Ar'-X ArX->ArPdX ArPdAr Ar'-Pd(II)-Ar ArPdX->ArPdAr Transmetalation ArPdAr->Pd_0 Reductive Elimination Biaryl Ar-Ar' ArPdAr->Biaryl

References

A Comparative Guide to Suzuki-Miyaura Coupling: 2-Carboxyphenylboronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical decision that dictates reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct reagents: 2-carboxyphenylboronic acid and its pinacol ester counterpart. We will delve into their respective performance profiles, supported by mechanistic insights and practical experimental protocols, to empower you in selecting the optimal reagent for your synthetic challenges.

Physicochemical Properties and Handling: A Tale of Two Reagents

The fundamental difference between the free boronic acid and its pinacol ester lies in the protection of the boron center. The pinacol group shields the boron atom, imparting significant stability.[2] This structural variance has profound implications for the reagents' physical properties, stability, and handling requirements.

Boronic acids are known to be susceptible to degradation pathways such as dehydration to form cyclic boroxine trimers and protodeboronation under certain conditions.[3] These issues can compromise the purity of the starting material, leading to inconsistent reaction outcomes.[3] In contrast, boronic pinacol esters are generally more robust, air-stable, and less sensitive to moisture, which simplifies handling and extends their shelf life.[2][3]

Property2-Carboxyphenylboronic Acid2-Carboxyphenylboronic Acid Pinacol Ester
Appearance Typically a grayish-white crystalline solid[4]White to off-white solid
Stability Prone to dehydration (boroxine formation) and protodeboronation[3][4]Significantly more stable; protected from degradation pathways[2][5]
Handling Can be challenging; may require storage under inert atmosphere for long-term stability[4][6]Easier to handle; generally stable to air and moisture, simplifying weighing and transfer[2][3]
Purification Can be difficult to purify via chromatography due to polarity and potential for decomposition.Readily purified by standard column chromatography.[2]
Solubility Soluble in some organic solvents and aqueous basic solutions.[4]Generally more soluble in a wider range of organic solvents.

Performance and Mechanistic Considerations in Suzuki Coupling

The choice between the acid and its ester directly impacts the core of the Suzuki-Miyaura reaction: the catalytic cycle. While both can yield the desired biphenyl product, their pathways and efficiencies differ, particularly in the crucial transmetalation step.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln add Oxidative Addition pd0->add R¹-X pdiih R¹-Pd(II)-X Ln add->pdiih trans Transmetalation pdiih->trans [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) pdiib R¹-Pd(II)-R² Ln trans->pdiib elim Reductive Elimination pdiib->elim elim->pd0 Catalyst Regenerated prod R¹-R² elim->prod center Workflow start Start: Suzuki Coupling with 2-Carboxy Substrate q1 Is reaction speed the highest priority? start->q1 acid Use 2-Carboxyphenylboronic Acid q1->acid Yes q2 Is this a large-scale or multi-step synthesis? q1->q2 No advice1 advice1 acid->advice1 Advice: - Use ≥3 eq. of base. - Monitor for decomposition. - Best for rapid, small-scale work. acid->advice1 ester Use 2-Carboxyphenylboronic Acid Pinacol Ester advice2 advice2 ester->advice2 Advice: - Expect longer reaction times. - Offers higher purity & stability. - Ideal for complex/large-scale work. ester->advice2 q2->ester Yes q3 Are substrate stability and reproducibility critical? q2->q3 No q3->acid No q3->ester Yes

References

A Senior Application Scientist's Guide to the Stability of Boronic Acid Pinacol Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, boronic acid pinacol esters (Bpins) are indispensable synthetic intermediates. Their widespread use, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a testament to their utility in constructing complex molecular architectures.[1] However, the successful application of these reagents is intrinsically linked to their stability. This guide provides an in-depth comparison of the stability of boronic acid pinacol esters, offering insights into their degradation pathways, factors influencing their stability, and practical experimental protocols for their evaluation.

The Stability Trade-Off: Why Pinacol Esters?

Boronic acids, while highly reactive, are often challenging to handle due to their propensity for dehydration to form cyclic trimeric anhydrides known as boroxines, and their susceptibility to protodeboronation.[2][3] The conversion of boronic acids to their pinacol esters is a widely adopted strategy to enhance stability, facilitating easier handling, purification by chromatography, and longer shelf-life.[4][2][3] The pinacol group provides steric shielding to the boron atom, rendering the molecule significantly more stable against moisture and air compared to the free boronic acid.[4]

Primary Degradation Pathways

The stability of a boronic acid pinacol ester is not absolute. Several degradation pathways can compromise the purity and reactivity of these reagents. Understanding these pathways is critical for troubleshooting and optimizing synthetic procedures.

Hydrolysis: The Predominant Concern

The most common degradation pathway for boronic acid pinacol esters is hydrolysis, where the ester is cleaved by water to regenerate the corresponding boronic acid and pinacol.[5] This process is often catalyzed by either acidic or basic conditions.[5]

The reversibility of the esterification reaction with pinacol in the presence of water or alcohols can lead to premature release of the boronic acid, potentially causing losses during workup or chromatography.[6][7][8] This susceptibility to hydrolysis also presents a significant challenge for analytical techniques like reversed-phase HPLC (RPLC), as on-column degradation can lead to inaccurate quantification.[6][9][10][11][12]

Diagram: Hydrolysis of a Boronic Acid Pinacol Ester

G Bpin Boronic Acid Pinacol Ester (Bpin) BA Boronic Acid Bpin->BA Hydrolysis Pinacol Pinacol Bpin->Pinacol Hydrolysis Water H₂O Water->Bpin Catalyst Acid or Base Catalyst->Bpin

Caption: The primary hydrolytic degradation pathway of a boronic acid pinacol ester.

Oxidation

The carbon-boron bond in boronic acid pinacol esters is susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[5] This can lead to the formation of phenols from aryl boronic esters or alcohols from alkyl boronic esters.[13][14] While this reactivity is harnessed in certain synthetic transformations (e.g., Brown-type oxidation), it represents an undesired degradation pathway during storage and in many applications.[15]

Protodeboronation

Protodeboronation is a side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohols, replacing the boronic ester group with a hydrogen atom.[5] This is a common cause of reduced yields in cross-coupling reactions and represents an irreversible loss of the desired functional group.[5]

Factors Influencing the Stability of Boronic Esters

The stability of a boronic ester is not solely dependent on the pinacol group. Several structural and environmental factors play a crucial role.

  • Steric Hindrance: The steric bulk of the diol used for esterification is a critical factor in determining hydrolytic stability. Esters derived from more sterically hindered diols exhibit greater stability. For instance, boronic esters of pinanediol and (1,1'-bicyclohexyl)-l,l'-diol have been shown to be more hydrolytically stable than their pinacol counterparts.[6][16][17] Alkyl substituents on the α-carbons of the diol slow down transesterification and lead to a thermodynamically more stable boronic ester.[8]

  • Electronic Effects: The electronic properties of the organic moiety attached to the boron atom can influence stability. For aryl boronic esters, electron-withdrawing groups on the aromatic ring can affect the Lewis acidity of the boron center and its susceptibility to nucleophilic attack by water.

  • Ring Strain: The size of the dioxaborolane ring influences thermodynamic stability. Six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts.[8]

  • pH: As mentioned, both acidic and basic conditions can catalyze hydrolysis.[5] While pinacol esters are generally more stable than boronic acids under basic conditions, rapid hydrolysis can still occur, especially at elevated pH.[18] In many cross-coupling reactions, the basic conditions are thought to facilitate the in situ hydrolysis of the pinacol ester to the more reactive boronic acid.[2]

  • Solvent: The presence of residual water in organic solvents is a primary driver of hydrolysis. For optimal stability, boronic acid pinacol esters should be handled and stored in anhydrous aprotic solvents such as THF, dioxane, or toluene.[5]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.[5] For long-term storage, sub-zero temperatures are recommended to minimize degradation.[5]

Comparative Stability of Boronic Esters: Beyond Pinacol

While pinacol esters are the workhorses of organic synthesis, the demand for even more robust boronic acid surrogates has led to the development of alternatives with enhanced stability.

Boronic Ester TypeProtecting DiolKey Stability Features
Pinacol Ester (Bpin) PinacolGood balance of stability and reactivity; widely used.[4][2] Prone to hydrolysis.[6][19]
Pinanediol Ester PinanediolHighly thermodynamically stable.[6][7]
(1,1'-bicyclohexyl)-l,l'-diol Ester (1,1'-bicyclohexyl)-l,l'-diolReported to be more stable to hydrolysis than the corresponding pinanediol ester.[16][17]
Xanthopinacol Boronate (Bxpin) XanthopinacolExhibits excellent kinetic stability and resistance to hydrolysis.[6]
3,4-diethyl-hexane-3,4-diol Ester (Epin) 3,4-diethyl-hexane-3,4-diolDemonstrates enhanced stability, aiding in chromatographic purification.[19]

Experimental Protocols for Stability Assessment

Evaluating the stability of a boronic acid pinacol ester is crucial for process development and ensuring reproducible results. Here are detailed protocols for assessing hydrolytic and oxidative stability.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the hydrolysis of a boronic acid pinacol ester.

Objective: To determine the rate of hydrolysis of a boronic acid pinacol ester under specific aqueous conditions.

Materials:

  • Boronic acid pinacol ester of interest

  • Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

  • D₂O or a D₂O-based buffer of the desired pD

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid pinacol ester in a deuterated aprotic solvent at a known concentration.

    • In an NMR tube, add a precise volume of the stock solution.

  • Initiation of Hydrolysis:

    • Add a specific volume of D₂O or the D₂O-based buffer to the NMR tube.

  • NMR Acquisition:

    • Immediately acquire a ¹H NMR spectrum (t=0).

    • Key signals to monitor:

      • The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring of the ester.

      • A new singlet for the 12 protons of the methyl groups of free pinacol, which will appear as hydrolysis proceeds.

    • Periodically acquire ¹H NMR spectra over a defined time course (e.g., every 30 minutes, then hourly).

  • Data Analysis:

    • At each time point, integrate the signals for the pinacol ester and the free pinacol.

    • Calculate the percentage of hydrolysis using the following formula: % Hydrolysis = [Integral(Free Pinacol) / (Integral(Pinacol Ester) + Integral(Free Pinacol))] * 100

Diagram: Workflow for Monitoring Hydrolytic Stability by ¹H NMR

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis Initiation cluster_nmr NMR Acquisition & Analysis Prep1 Prepare stock solution of Bpin in deuterated solvent Prep2 Add stock solution to NMR tube Prep1->Prep2 Hydrolysis1 Add D₂O or D₂O-buffer Prep2->Hydrolysis1 NMR1 Acquire ¹H NMR at t=0 Hydrolysis1->NMR1 NMR2 Acquire spectra at time intervals NMR1->NMR2 NMR3 Integrate Bpin and free pinacol signals NMR2->NMR3 NMR4 Calculate % Hydrolysis NMR3->NMR4

Caption: Step-by-step workflow for the ¹H NMR-based hydrolytic stability assay.

Protocol 2: Stability-Indicating HPLC Method Development

Due to the propensity for on-column hydrolysis, developing a robust HPLC method is critical for accurately assessing the purity of boronic acid pinacol esters.

Objective: To develop an HPLC method that separates the boronic acid pinacol ester from its primary degradant (the corresponding boronic acid) with minimal on-column degradation.

Instrumentation:

  • HPLC or UPLC system with UV/PDA detector

  • Mass spectrometer (optional, for peak identification)

Method Development Considerations:

  • Column Selection:

    • Low residual silanol activity columns (e.g., Waters XTerra MS C18) have been shown to minimize on-column hydrolysis.[9][20]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, as the high organic mobile phase composition suppresses hydrolysis.[6][12]

  • Mobile Phase:

    • Avoid acidic modifiers like formic acid or TFA, as they can promote hydrolysis.[5][20]

    • If necessary for peak shape, use a very low concentration of an additive.

    • Highly basic mobile phases (pH > 10) have been used to stabilize certain pinacol esters on-column.[10][11]

  • Sample Diluent:

    • Use an aprotic solvent such as acetonitrile or THF to minimize hydrolysis prior to injection.[10][20]

  • Temperature:

    • Maintain a controlled, and often lower, column temperature to reduce the rate of on-column degradation.

Procedure:

  • Screen various columns and mobile phase conditions based on the considerations above.

  • Prepare a sample of the boronic acid pinacol ester that has been partially hydrolyzed to ensure the presence of both the ester and the free boronic acid for method development.

  • Optimize the gradient and flow rate to achieve baseline separation between the pinacol ester and the boronic acid.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Conclusion

Boronic acid pinacol esters are invaluable tools in modern organic synthesis, offering a stable and easy-to-handle alternative to their corresponding boronic acids.[4][2][3] However, their stability is not absolute, with hydrolysis being the primary degradation pathway.[5] By understanding the factors that influence their stability—namely steric hindrance, electronic effects, pH, solvent, and temperature—researchers can make informed decisions about the selection, handling, and storage of these critical reagents. The use of more sterically hindered diols can provide enhanced stability for particularly sensitive substrates.[6][16][17] Furthermore, the implementation of robust analytical methods, such as tailored ¹H NMR and HPLC protocols, is essential for accurately monitoring the integrity of boronic acid pinacol esters, ultimately leading to more reliable and reproducible synthetic outcomes.

References

A Senior Application Scientist's Guide to the Purity Analysis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, the quality of your building blocks is paramount. 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (let's call it 2-CPBPE for brevity) is a versatile reagent, but its purity can be the deciding factor between a high-yielding, clean reaction and a complex mixture that consumes valuable downstream purification time. This guide provides an in-depth comparison of analytical methods to rigorously assess the purity of 2-CPBPE, grounded in practical experience and scientific first principles.

The Critical Nature of Purity for Boronic Esters

2-CPBPE is a pinacol ester of 2-carboxyphenylboronic acid. The pinacol protecting group enhances stability and solubility in organic solvents compared to the free boronic acid.[1] However, this ester linkage is susceptible to hydrolysis, and the primary impurity of concern is often the parent boronic acid. Other potential impurities can arise from the synthetic route, including residual starting materials, solvents, or byproducts. An inaccurate assessment of purity can lead to incorrect stoichiometry in subsequent reactions, impacting yield, reproducibility, and the impurity profile of the final product.

Orthogonal Approaches for a Comprehensive Purity Profile

No single analytical technique tells the whole story. A robust purity assessment relies on an orthogonal approach, where different methods provide complementary information. For 2-CPBPE, the core techniques in our arsenal are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.

cluster_0 Purity Assessment Workflow Sample Sample HPLC_UV HPLC-UV (Quantitative Purity, Impurity Profile) Sample->HPLC_UV Primary Assay NMR NMR Spectroscopy (Identity, Structural Integrity, qNMR) Sample->NMR Identity Check Thermal_Analysis Thermal Analysis (TGA/DSC) (Residual Solvents, Hydrates, Thermal Stability) Sample->Thermal_Analysis Non-Chromatographic Assessment LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Investigate Unknowns Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report NMR->Purity_Report LC_MS->Purity_Report Thermal_Analysis->Purity_Report cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Identification A 2-CPBPE MS_A m/z = 249.1 [M+H]⁺ Confirms Identity A->MS_A Elution Time 1 B Impurity 1 (e.g., Hydrolysis Product) MS_B m/z = 167.0 [M+H]⁺ Identified as 2-Carboxyphenylboronic acid B->MS_B Elution Time 2 C Impurity 2 (e.g., Process Impurity) MS_C m/z = X Structure Elucidation via Fragmentation C->MS_C Elution Time 3

References

A Comparative Spectroscopic Guide to Carboxyphenylboronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Spectroscopic Signatures of 2-, 3-, and 4-Carboxyphenylboronic Acid Pinacol Esters for Researchers and Drug Development Professionals.

In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, boronic acid derivatives stand as indispensable tools. Among these, pinacol esters of carboxyphenylboronic acids are of significant interest due to their stability and utility in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive comparison of the spectroscopic data for three positional isomers: 2-carboxyphenylboronic acid pinacol ester, 3-carboxyphenylboronic acid pinacol ester, and 4-carboxyphenylboronic acid pinacol ester. Understanding their distinct spectroscopic fingerprints is crucial for unambiguous characterization, reaction monitoring, and quality control.

The Significance of Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of a molecule's structure. For positional isomers, where the molecular formula and mass are identical, subtle differences in the electronic environment of atoms lead to unique spectral patterns. This guide will dissect these differences, offering a clear framework for distinguishing between the ortho, meta, and para isomers.

Molecular Structures at a Glance

The fundamental difference between the three compounds lies in the position of the carboxylic acid group relative to the boronic acid pinacol ester group on the benzene ring. This seemingly minor structural change has a profound impact on the spectroscopic properties of each molecule.

G cluster_0 2-Carboxyphenylboronic Acid Pinacol Ester cluster_1 3-Carboxyphenylboronic Acid Pinacol Ester cluster_2 4-Carboxyphenylboronic Acid Pinacol Ester 2-isomer 2-isomer 3-isomer 3-isomer 4-isomer 4-isomer G cluster_workflow NMR Spectroscopy Workflow SamplePrep Dissolve Sample in Deuterated Solvent Acquisition Acquire Data on NMR Spectrometer SamplePrep->Acquisition Insert into magnet Processing Fourier Transform & Phase Correction Acquisition->Processing Raw FID data Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Processed Spectrum

The Senior Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Couplings of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Catalyst Choice for a Versatile Reagent

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2] Central to its success is the judicious selection of a palladium catalyst system. The focus of this guide, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a particularly valuable building block. Its pinacol ester form offers enhanced stability compared to the corresponding boronic acid, mitigating the pervasive issue of protodeboronation.[3] However, the presence of an ortho-carboxylic acid group introduces both electronic and steric challenges that demand a carefully considered catalytic approach to achieve optimal results.

This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura coupling of this important reagent. We will delve into the causality behind catalyst and ligand selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed decisions and streamline their workflows.

The Catalytic Heart of the Reaction: Mechanism and Key Players

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is dictated by its ability to navigate a well-defined catalytic cycle.[1] Understanding this cycle is paramount to troubleshooting and optimizing your reaction.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, profoundly influences the rates and efficiencies of these steps.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0  Regeneration product_out Ar-Ar' reductive_elimination->product_out arx_in Ar-X arx_in->oxidative_addition ar_boron_in Ar'-B(OR)₂ + Base ar_boron_in->transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis of Palladium Catalysts

Direct comparative data for this compound under identical conditions is sparse in the literature. However, by examining data from couplings with sterically hindered and electronically similar substrates, we can establish a reliable performance hierarchy. The ortho-substituent on our target molecule makes it a challenging substrate, where bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle.[1][5]

Table 1: Performance of Common Palladium Catalyst Systems with Challenging Substrates
Catalyst System (Pd Source / Ligand)Aryl HalideBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[4]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865[6]
Pd₂(dba)₃ / P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acidCs₂CO₃Dioxane80591[7]
Pd(OAc)₂ / PCy₃ Phenyl triflate4-Methylphenylboronic acidK₃PO₄THFRT1295[8]
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865[6]

Expert Insights:

  • Buchwald Ligands (SPhos, XPhos): Catalyst systems employing bulky biaryl phosphine ligands like SPhos, in combination with a simple palladium source like Pd(OAc)₂, consistently demonstrate high efficacy for sterically demanding couplings, even at room temperature.[1][4] The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is highly reactive in oxidative addition, while their electron-rich nature facilitates reductive elimination.[7] For substrates like our target molecule, a system like Pd(OAc)₂/SPhos is a premier choice.

  • Pd(dppf)Cl₂: This is a robust and versatile pre-catalyst, often effective for a wide range of substrates, including heteroaryls.[6][9] Its reliability makes it a common screening candidate, though it may require higher temperatures compared to systems with more specialized ligands.

  • Simple Phosphines (P(t-Bu)₃, PCy₃): Trialkylphosphines like tri-tert-butylphosphine and tricyclohexylphosphine are also effective due to their steric bulk and electron-donating properties.[8] The Pd₂(dba)₃/P(t-Bu)₃ system, for instance, is highly active for coupling unactivated aryl chlorides.[7]

  • Pd(PPh₃)₄: While historically significant, tetrakis(triphenylphosphine)palladium(0) is often less effective for challenging substrates like hindered aryl chlorides and may require higher catalyst loadings and temperatures.[6] It is generally outperformed by catalysts bearing bulkier, more electron-rich ligands.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of base, solvent, and temperature may be necessary for specific aryl halide partners.

Protocol 1: High-Performance Coupling using Pd(OAc)₂/SPhos

This protocol is recommended for achieving high yields with sterically demanding aryl halides under mild conditions.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add aryl halide (1.0 mmol), boronic ester (1.2 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk flask. prep2 2. Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). prep1->prep2 prep3 3. Evacuate and backfill the flask with Argon (3x). prep2->prep3 react1 4. Add degassed Toluene (5 mL) and stir at room temperature. prep3->react1 react2 5. Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 6. Upon completion, dilute with Ethyl Acetate and water. react2->workup1 workup2 7. Separate layers, extract aqueous phase, and wash combined organics with brine. workup1->workup2 workup3 8. Dry over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 9. Purify by flash column chromatography. workup3->workup4

Figure 2: Workflow for Suzuki-Miyaura coupling using Pd(OAc)₂/SPhos.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: General Screening with Pd(dppf)Cl₂

This protocol is a robust starting point for a variety of aryl halides when the optimal conditions are unknown.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 5 mL) and water (1 mL).[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Conclusion and Recommendations

The selection of a palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. The presence of the ortho-carboxylic acid functionality necessitates a catalyst system capable of overcoming steric hindrance.

  • For high efficiency and mild reaction conditions , particularly with challenging aryl chlorides or bromides, a catalyst system comprising Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is the recommended starting point. [1][4]

  • For general screening and with a broad range of substrates, Pd(dppf)Cl₂ remains a reliable and versatile choice, though it may require thermal conditions.[6]

By understanding the underlying catalytic cycle and leveraging comparative data, researchers can significantly reduce optimization time and achieve high-yielding, robust syntheses. A systematic screening of ligands and bases, guided by the principles outlined in this guide, will ultimately lead to the identification of the optimal conditions for any given transformation.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the ability to handle complex reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (also known as 2-Carboxyphenylboronic Acid Pinacol Ester), a compound increasingly utilized in organic synthesis. Beyond mere procedural steps, this document delves into the "why" behind each recommendation, empowering you to build a robust culture of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a white to almost-white powder or crystal.[1] While specific toxicity data for this compound is limited, the primary hazards are associated with its boronic acid functional group and its acidic nature.

Key Hazards:

  • Skin and Eye Irritation: Like many boronic acid derivatives, this compound is expected to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

  • Potential for Genotoxicity: It is crucial to note that some boronic acids and their derivatives have been identified as a "novel class of bacterial mutagen" and potential genotoxic impurities. Therefore, minimizing exposure is of utmost importance.

A thorough risk assessment should be conducted before any new experimental protocol involving this reagent. This involves evaluating the quantities being used, the potential for dust generation, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound.[3][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against skin contact. Inspect gloves for any signs of degradation before use.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or when there is a significant risk of aerosolization.To prevent inhalation of fine dust particles that can irritate the respiratory system.

Always remove and properly dispose of contaminated PPE before leaving the laboratory.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Weighing:
  • Designated Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to control dust.

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Weighing: Use a disposable weighing boat or creased weighing paper to avoid contamination of balances.

  • Spill Control: Keep a spill kit readily accessible.

Dissolution and Reaction:
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques (e.g., Schlenk line, glovebox) to handle the compound under an inert atmosphere.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to moderate the temperature.

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal Prep1 Don Appropriate PPE Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Weigh Compound Prep2->Prep3 Handling1 Dissolve in Solvent Prep3->Handling1 Handling2 Perform Reaction Handling1->Handling2 Disp1 Segregate Waste Handling2->Disp1 Disp2 Label Waste Container Disp1->Disp2 Disp3 Store in Designated Area Disp2->Disp3

Caption: Workflow for handling this compound.

Storage and Waste Management: Containment and Compliance

Proper storage and disposal are critical for laboratory safety and environmental responsibility.

Storage:
  • Container: Keep the compound in its original, tightly sealed container.[2]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Waste Disposal:

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4]

Disposal Plan:

Waste TypeProcedure
Solid Waste Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Always consult your institution's EHS department for specific disposal protocols.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

It is imperative that all laboratory personnel are familiar with the location and operation of safety showers and eyewash stations.

By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory practices, you can ensure a safe and productive research environment.

References

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Retrosynthesis Analysis

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.